molecular formula C10H5Cl3N2 B1312417 4,6-Dichloro-3-(3-chlorophenyl)pyridazine CAS No. 849021-04-1

4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Cat. No.: B1312417
CAS No.: 849021-04-1
M. Wt: 259.5 g/mol
InChI Key: XVJPVYRLVRCSKD-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(3-chlorophenyl)pyridazine is a useful research compound. Its molecular formula is C10H5Cl3N2 and its molecular weight is 259.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-3-(3-chlorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(4-7)10-8(12)5-9(13)14-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJPVYRLVRCSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426290
Record name 4,6-Dichloro-3-(3-chlorophenyl)pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-04-1
Record name 4,6-Dichloro-3-(3-chlorophenyl)pyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-3-(3-chlorophenyl)pyridazine
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 4,6-Dichloro-3-(3-chlorophenyl)pyridazine. This molecule, belonging to the pyridazine class of heterocycles, holds potential for exploration in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with this scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₅Cl₃N₂
Molecular Weight 259.52 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Melting Point To be determined experimentally.

Proposed Synthesis

A plausible and efficient two-step synthetic pathway for this compound is proposed, commencing from commercially available starting materials. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Chlorination 3-chlorophenylacetic_acid 3-Chlorophenylacetic acid intermediate_1 Diethyl 2-(3-chlorophenyl)-3-oxosuccinate 3-chlorophenylacetic_acid->intermediate_1 1. Diethyl oxalate 2. Sodium ethoxide diethyl_oxalate Diethyl oxalate naoet Sodium ethoxide final_product This compound intermediate_1->final_product 1. Hydrazine hydrate 2. POCl₃ hydrazine Hydrazine hydrate pocl3 Phosphorus oxychloride

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl 2-(3-chlorophenyl)-3-oxosuccinate

  • To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl oxalate dropwise at 0-5 °C.

  • Following the addition of diethyl oxalate, add a solution of 3-chlorophenylacetic acid in absolute ethanol dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-chlorophenyl)-3-oxosuccinate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a solution of diethyl 2-(3-chlorophenyl)-3-oxosuccinate in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the intermediate pyridazinone by TLC.

  • After cooling, the intermediate, 3-(3-chlorophenyl)-4,6-dihydroxypyridazine, may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent to obtain the crude intermediate.

  • To the crude pyridazinone, add an excess of phosphorus oxychloride (POCl₃) cautiously at 0-5 °C.

  • Heat the reaction mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral to slightly basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization

A systematic characterization workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization_Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) (Purity Assessment) Start->TLC MP Melting Point Determination (Purity and Identity) Start->MP Spectroscopy Spectroscopic Analysis Start->Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Spectroscopy->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Spectroscopy->MS IR Infrared (IR) Spectroscopy (Functional Group Identification) Spectroscopy->IR Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final

Caption: Logical workflow for the characterization of this compound.

Expected Spectral Data

The following table summarizes the expected spectral data for this compound based on its chemical structure and data from similar compounds.

TechniqueExpected Data
¹H NMR (CDCl₃)Aromatic protons of the 3-chlorophenyl group are expected to appear as multiplets in the range of δ 7.2-7.8 ppm. The proton on the pyridazine ring is expected to appear as a singlet in the range of δ 7.5-8.0 ppm.
¹³C NMR (CDCl₃)Aromatic carbons of the 3-chlorophenyl group and the pyridazine ring are expected in the δ 120-160 ppm region. The carbon atoms attached to chlorine will show characteristic chemical shifts.
Mass Spectrometry (EI) The molecular ion peak (M⁺) should be observed at m/z 258, with characteristic isotopic peaks for three chlorine atoms (M+2, M+4, M+6). Common fragmentation patterns would involve the loss of chlorine and cleavage of the pyridazine ring.
IR Spectroscopy (KBr) Characteristic absorption bands for C=C and C=N stretching of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region. C-H stretching of the aromatic rings should appear around 3000-3100 cm⁻¹.
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with a spectral width of approximately 16 ppm is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

  • Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to determine the mass-to-charge ratio (m/z) of the molecular ion and its isotopic pattern, which is characteristic for chlorine-containing compounds.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4,6-dichloro-3-(3-chlorophenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates available information and supplements it with data from structurally related analogs to offer a robust profile. This guide is intended to support research and development activities by providing key data on its chemical and physical characteristics, alongside representative experimental protocols and potential biological relevance.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that where experimental data for the target compound is unavailable, predicted values or data from analogous compounds are provided with clear notation.

Table 1: Core Physicochemical Data for this compound

PropertyValueData TypeSource
IUPAC Name This compound-[1]
CAS Number 849021-04-1-[1][2]
Molecular Formula C₁₀H₅Cl₃N₂-[1][3]
Molecular Weight 259.52 g/mol -[3]
Physical Form Solid (predicted)Predicted-
Melting Point Not available--
Boiling Point Not available--
XLogP3 3.7Predicted-

Note: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive value indicates a higher affinity for the lipid phase, suggesting it is more lipophilic.[4]

Solubility and Dissolution Characteristics

A study on 6-phenyl-pyridazin-3(2H)-one, a related compound, showed it to be weakly soluble in water but soluble to freely soluble in various organic solvents, including dimethyl sulfoxide (DMSO), polyethylene glycol-400 (PEG-400), and ethanol.[6]

Acidity and Basicity (pKa)

The pKa of this compound has not been experimentally determined. The parent pyridazine ring is a weak base with a pKa of 2.3.[7] This is considerably lower than that of pyridine (pKa 5.2), which can be attributed to the presence of the second nitrogen atom.[8] The electron-withdrawing effects of the three chlorine atoms on the pyridazine and phenyl rings are expected to further decrease the basicity of this compound, resulting in a pKa value lower than 2.3.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, general methods for the synthesis of dichloropyridazines and related derivatives can be adapted.

Representative Synthesis of a Dichloropyridazine Precursor

A common route to dichloropyridazines involves the reaction of a dihydroxypyridazine with a chlorinating agent like phosphorus oxychloride.

Reaction: 3,6-dihydroxypyridazine to 3,6-dichloropyridazine

Materials:

  • 3,6-dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • Solvent (e.g., chloroform, ethanol, or DMF)[9]

Procedure:

  • In a round-bottom flask, suspend 3,6-dihydroxypyridazine in the chosen solvent.

  • Slowly add phosphorus oxychloride to the suspension while stirring.

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice water.

  • The crude product can be extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3,6-dichloropyridazine.[9]

The synthesis of the target molecule, this compound, would likely involve a multi-step synthesis, potentially starting from a precursor that already contains the 3-chlorophenyl moiety, followed by the formation and subsequent chlorination of the pyridazine ring.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show signals corresponding to the protons on the pyridazine and phenyl rings. The chemical shifts and coupling patterns would be indicative of their relative positions.

    • ¹³C NMR: Would display distinct signals for each carbon atom in the molecule, providing information about the carbon skeleton.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (259.52 g/mol ), with a characteristic isotopic pattern for a molecule containing three chlorine atoms.

  • Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and the C-Cl stretching vibrations.

Potential Biological Activity and Signaling Pathways

While there is no specific information in the reviewed literature regarding the biological activity or potential drug development applications of this compound, the pyridazine scaffold is a known pharmacophore present in a variety of biologically active molecules.

Pyridazine derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[7] Some chloropyridazine hybrids have been designed and synthesized as promising anticancer agents that act by inducing apoptosis and inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1).[7] PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to cell death in cancer cells with deficient DNA repair mechanisms.

Based on the known activity of similar compounds, a hypothetical signaling pathway involving PARP-1 inhibition is depicted below.

G DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival Compound 4,6-Dichloro-3- (3-chlorophenyl)pyridazine Compound->PARP1 Inhibition

Caption: Hypothetical signaling pathway of PARP-1 inhibition.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of a novel pyridazine derivative like this compound is outlined below.

G Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure Compound Characterization->Final

Caption: General experimental workflow for pyridazine synthesis.

Conclusion

This technical guide has synthesized the available physicochemical information for this compound. While direct experimental data remains scarce, the provided data, based on predictions and analysis of analogous structures, offers a valuable starting point for researchers. The pyridazine core suggests potential for interesting biological activity, warranting further investigation into its synthesis, characterization, and pharmacological evaluation. The experimental protocols and workflows presented here provide a framework for such future studies.

References

Spectroscopic and Synthetic Profile of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected spectroscopic properties and a plausible synthetic route for 4,6-dichloro-3-(3-chlorophenyl)pyridazine. It is important to note that as of the latest literature review, detailed experimental spectroscopic data (NMR, IR, MS) for this specific compound has not been published. The data presented herein is a combination of predicted values and extrapolations from structurally analogous compounds.

Introduction

This compound is a halogenated heterocyclic compound featuring a pyridazine core. The pyridazine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of chlorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a molecule of interest for further investigation in drug discovery and materials science. This guide provides a summary of its predicted spectroscopic data and outlines detailed, generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

Mass Spectrometry (MS)

The following predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₀H₅Cl₃N₂) are derived from computational models.

AdductPredicted m/z
[M+H]⁺258.95912
[M+Na]⁺280.94106
[M-H]⁻256.94456
[M]⁺257.95129
Monoisotopic Mass 257.95184 Da

Data sourced from PubChem predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for ¹H and ¹³C NMR spectra are estimated based on the analysis of substituted pyridazines and chlorobenzenes. The spectra would be complex due to the substituted aromatic rings.

Table 2: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.40 - 7.60m-Aromatic protons
~ 7.80s-Pyridazine proton

Table 3: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 125.0 - 135.0Aromatic and Pyridazine CH
~ 135.0 - 140.0Quaternary carbons (C-Cl)
~ 150.0 - 160.0Pyridazine quaternary carbons
Infrared (IR) Spectroscopy

The expected IR absorption bands are based on the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands (Solid, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1450MediumC=C and C=N aromatic ring stretching
1200 - 1000StrongC-Cl stretch
800 - 600StrongC-H out-of-plane bending

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route for the title compound involves the reaction of a suitable precursor with a chlorinating agent. A general procedure is outlined below, based on established methods for the synthesis of dichloropyridazines.[4][5]

Reaction Scheme:

A potential synthesis could start from 3-(3-chlorophenyl)-4,6-dihydroxypyridazine, which would then be chlorinated.

Procedure:

  • To a stirred solution of 3-(3-chlorophenyl)-4,6-dihydroxypyridazine (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.[6] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

  • Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plate should be recorded and automatically subtracted from the sample spectrum.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method. For this type of molecule, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Visualized Workflow

Since no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound.

G General Workflow for Synthesis and Characterization of a Novel Compound cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Further Evaluation start Precursor Selection reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ms Mass Spectrometry (HRMS) workup->ms ir IR Spectroscopy workup->ir purity Purity Assessment (e.g., HPLC, Elemental Analysis) workup->purity bio_activity Biological Activity Screening purity->bio_activity phys_chem Physicochemical Properties purity->phys_chem

Caption: A logical workflow for the synthesis, characterization, and further evaluation of a novel chemical compound.

References

Crystal structure analysis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Whitepaper: A Methodological Approach to the Structural Analysis of Novel Pyridazine Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Proposed Crystal Structure Analysis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, the specific crystal structure analysis and associated experimental data for this compound could not be located. This document, therefore, presents a generalized, in-depth technical guide based on established methodologies for the synthesis and crystal structure analysis of analogous pyridazine compounds. The experimental protocols and data tables are provided as templates that would be populated upon the successful synthesis and crystallographic analysis of the target compound.

Introduction

Pyridazine scaffolds are significant pharmacophores known for a wide array of biological activities. The specific compound, this compound, represents a molecule of interest for potential drug development due to its unique substitution pattern which may influence its biological target interactions. A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This whitepaper outlines the proposed experimental workflow and data presentation for the crystal structure analysis of this compound.

Proposed Synthesis and Crystallization

The synthesis of this compound would likely follow established protocols for the formation of substituted pyridazines. A potential synthetic route is outlined below.

General Synthetic Protocol

A common method for the synthesis of dichloropyridazines involves the reaction of a corresponding pyridazinone precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃). The precursor, 3-(3-chlorophenyl)-4,6-dihydroxypyridazine, could be synthesized through the condensation of a 3-chlorophenyl substituted β-ketoester with hydrazine.

The final product would be purified using column chromatography or recrystallization to obtain single crystals suitable for X-ray diffraction. The choice of solvent for recrystallization is critical and would be determined empirically, with common choices including ethanol, methanol, or solvent mixtures like dichloromethane/hexane.

cluster_synthesis Synthesis Workflow cluster_purification Purification and Crystallization start Starting Materials (β-ketoester, hydrazine) step1 Condensation Reaction start->step1 step2 Formation of Pyridazinone Precursor step1->step2 step3 Chlorination with POCl₃ step2->step3 step4 Crude this compound step3->step4 step5 Column Chromatography / Recrystallization step4->step5 step6 Purity and Identity Confirmation (NMR, MS) step5->step6 step7 Single Crystal Growth step6->step7

Proposed Synthesis and Purification Workflow.

X-ray Crystallography

The determination of the crystal structure would be performed using single-crystal X-ray diffraction.

Data Collection and Processing

A suitable single crystal would be mounted on a goniometer. X-ray diffraction data would be collected at a controlled temperature, typically 100 K, using a diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The collected diffraction data would then be processed, which includes integration of the reflection intensities and correction for various experimental effects such as absorption.

Structure Solution and Refinement

The crystal structure would be solved using direct methods or dual-space algorithms and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

cluster_workflow Crystal Structure Analysis Workflow start Single Crystal Selection step1 Mounting on Diffractometer start->step1 step2 X-ray Diffraction Data Collection step1->step2 step3 Data Processing and Reduction step2->step3 step4 Structure Solution (e.g., Direct Methods) step3->step4 step5 Structure Refinement step4->step5 step6 Validation and Final CIF step5->step6

General Workflow for X-ray Crystal Structure Analysis.

Data Presentation

The crystallographic data and refinement details would be summarized in a standardized tabular format for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical formulaC₁₀H₅Cl₃N₂
Formula weightData not available
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available °
VolumeData not available ų
ZData not available
Density (calculated)Data not available Mg/m³
Absorption coefficientData not available mm⁻¹
F(000)Data not available
Crystal sizeData not available mm³
Theta range for data collectionData not available °
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available [R(int) = Data not available]
Completeness to thetaData not available %
Absorption correctionData not available
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]R1 = Data not availablewR2 = Data not available
R indices (all data)R1 = Data not availablewR2 = Data not available
Largest diff. peak and holeData not available e.Å⁻³
Table 2: Selected Bond Lengths (Å)
BondLength
Atom1-Atom2Data not available
......
Table 3: Selected Bond Angles (°)
AtomsAngle
Atom1-Atom2-Atom3Data not available
......
Table 4: Selected Torsion Angles (°)
AtomsAngle
Atom1-Atom2-Atom3-Atom4Data not available
......

Potential Biological Significance and Signaling Pathway Interactions

Given the prevalence of pyridazine derivatives in drug discovery, this compound could potentially interact with various biological targets, such as protein kinases or enzymes involved in cell signaling pathways. A hypothetical interaction with a generic kinase signaling pathway is depicted below. Understanding the precise 3D structure is crucial for modeling its binding mode within a target's active site.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinaseA Kinase A Rec->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TF Transcription Factor KinaseB->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Inhibitor 4,6-Dichloro-3- (3-chlorophenyl)pyridazine Inhibitor->KinaseB inhibits

Hypothetical Inhibition of a Kinase Signaling Pathway.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this whitepaper provides a comprehensive framework for its determination and analysis. The outlined methodologies for synthesis, crystallization, and X-ray diffraction are standard in the field and would yield the crucial structural data necessary for advancing the development of this compound as a potential therapeutic agent. The acquisition of this data would enable detailed computational modeling and a deeper understanding of its structure-activity relationships.

An In-depth Technical Guide to the Solubility and Stability of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-3-(3-chlorophenyl)pyridazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its pyridazine core, substituted with chloro and chlorophenyl groups, suggests potential biological activity. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. These parameters are critical for formulation development, bioavailability, and ensuring consistent efficacy and safety of a drug product.

This technical guide outlines standardized methodologies for determining the aqueous and solvent solubility, as well as the stability profile of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Physicochemical Properties (Predicted)

A comprehensive experimental determination of the physicochemical properties of this compound is essential. Based on its structure, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicSignificance
Molecular FormulaC10H5Cl3N2Provides the elemental composition.
Molecular Weight259.52 g/mol Influences diffusion and transport properties.
AppearanceExpected to be a solid at room temperature.Important for handling and formulation.
pKaThe pyridazine ring nitrogen atoms are weakly basic.Affects solubility at different pH values.
LogPPredicted to be high, indicating lipophilicity.Influences solubility, permeability, and potential for non-specific binding.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The following sections detail the protocols for determining the solubility of this compound.

Aqueous Solubility

Objective: To determine the equilibrium solubility of the compound in aqueous media at different pH values, simulating the physiological conditions of the gastrointestinal tract.

Experimental Protocol:

A shake-flask method is the standard approach for determining equilibrium solubility.[4]

  • Preparation of Buffers: Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4 to mimic the pH of the stomach and intestines.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge or filter the samples to separate the undissolved solid. The concentration of the dissolved compound in the supernatant or filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation:

Table 1: Hypothetical Aqueous Solubility of this compound

pHTemperature (°C)Solubility (µg/mL)
1.2255.2
4.5254.8
6.8254.5
7.4254.4
1.2378.1
4.5377.5
6.8377.1
7.4376.9
Solvent Solubility

Objective: To assess the solubility of the compound in various organic solvents, which is crucial for purification, formulation, and analytical method development.

Experimental Protocol:

The protocol is similar to the aqueous solubility determination, substituting the aqueous buffers with selected organic solvents.

  • Solvent Selection: Choose a range of solvents with varying polarities, such as methanol, ethanol, acetone, dichloromethane, and ethyl acetate.

  • Equilibration and Analysis: Follow the same shake-flask method as described for aqueous solubility.

Data Presentation:

Table 2: Hypothetical Solvent Solubility of this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)
Methanol5.115.2
Ethanol4.310.5
Acetone4.325.8
Dichloromethane3.150.1
Ethyl Acetate4.432.7

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][3]

Solid-State Stability

Objective: To evaluate the stability of the solid form of the compound under accelerated and long-term storage conditions.

Experimental Protocol (ICH Q1A(R2)):

  • Batch Selection: Use at least three primary batches of the drug substance.[5]

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH for 12 months.[2]

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH for 6 months (if significant change occurs at accelerated conditions).[2]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[2]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.[2]

    • Accelerated: 0, 3, 6 months.[5]

  • Analytical Tests: At each time point, test for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation:

Table 3: Hypothetical Solid-State Stability Data (Accelerated Conditions: 40 °C/75% RH)

Time (Months)AppearanceAssay (%)Total Degradation Products (%)
0White to off-white powder99.8< 0.1
3No change99.50.2
6No change99.10.4
Solution-State Stability

Objective: To determine the stability of the compound in solution under various stress conditions, which is important for developing liquid formulations and for understanding potential degradation pathways.

Experimental Protocol:

  • Stress Conditions:

    • Hydrolysis: Expose the compound in solution to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60 °C).

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[5]

  • Analysis: Analyze samples at appropriate time intervals to determine the extent of degradation and identify major degradation products using a stability-indicating HPLC method.

Data Presentation:

Table 4: Hypothetical Solution-State Stability Data (Forced Degradation)

Stress ConditionDurationAssay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl (60 °C)24 h85.28.54.1
0.1 N NaOH (60 °C)8 h70.115.39.8
Water (60 °C)24 h98.5< 0.5< 0.5
3% H2O2 (RT)24 h92.75.11.2
Light Exposure7 days95.32.81.1

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound C Add compound to solvents in vials A->C B Prepare aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) or organic solvents B->C D Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48h C->D E Centrifuge or filter to separate undissolved solid D->E F Quantify dissolved compound in supernatant/filtrate via HPLC E->F G Determine solubility value F->G

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Stability Testing

G cluster_planning Planning & Setup cluster_execution Execution cluster_analysis Analysis & Reporting A Select at least 3 batches of This compound D Place samples in stability chambers A->D B Define storage conditions (Long-term, Accelerated) B->D C Establish testing schedule E Withdraw samples at specified time points C->E D->E F Perform analytical tests (Assay, Purity, Appearance) E->F G Analyze data and identify trends F->G H Establish re-test period or shelf life G->H

Caption: Logical flow for conducting stability studies on this compound.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its potential development as a pharmaceutical agent. This guide provides a comprehensive overview of the standard methodologies for these studies. While specific experimental data for this compound is currently unavailable, the outlined protocols offer a robust framework for researchers to generate the necessary data to inform formulation strategies and ensure product quality and consistency. The successful execution of these studies is a critical step in the journey from a promising compound to a viable drug candidate.

References

Quantum Chemical Calculations for 4,6-Dichloro-3-(3-chlorophenyl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 4,6-dichloro-3-(3-chlorophenyl)pyridazine, a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational data for this particular derivative in public literature, this document serves as a detailed methodological protocol and a template for such investigations. The guide outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. All presented quantitative data is illustrative, based on established values for similar pyridazine derivatives, and is organized into structured tables for clarity. Furthermore, this guide includes detailed computational protocols and visual workflows to aid researchers in conducting their own theoretical studies on this and related compounds.

Introduction

Pyridazine derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] Computational chemistry, particularly quantum chemical calculations, provides a powerful and cost-effective approach to understanding the structural and electronic properties of these molecules, which are crucial for their biological activity.[3] This guide focuses on the specific molecule this compound, providing a roadmap for its in-depth computational analysis.

Computational Methodology

The following section details a robust and widely accepted computational protocol for the quantum chemical analysis of pyridazine derivatives, based on methods reported in the scientific literature for similar compounds.[3][4]

Software

All calculations can be performed using a comprehensive computational chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and vibrational modes can be achieved with accompanying software like GaussView, Avogadro, or Chemcraft.

Level of Theory

A widely used and reliable method for this type of analysis is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended.[3] For the basis set, the 6-311++G(d,p) basis set offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial molecular structure of this compound can be built using any standard molecular editor. A full geometry optimization should be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization process is considered complete when the forces on all atoms are negligible, and the displacement of atoms between optimization steps is minimal, indicating that a stationary point on the potential energy surface has been reached.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

Several key electronic properties can be calculated to understand the reactivity and stability of the molecule. These include:

  • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic band gap, which is an indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.

  • Mulliken Atomic Charges: These charges provide an estimation of the charge distribution on each atom within the molecule.

Illustrative Quantitative Data

The following tables present a hypothetical but realistic set of quantitative data that could be expected from the quantum chemical calculations of this compound, based on the computational protocol described above.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond/AngleValue (Å/°)
Bond Lengths C1-C21.39
C2-N11.33
N1-N21.34
N2-C31.33
C3-C41.40
C4-C51.38
C5-C61.39
C6-C11.39
C3-C71.48
C4-Cl11.74
C6-Cl21.74
C9-Cl31.75
Bond Angles C2-N1-N2119.5
N1-N2-C3119.8
N2-C3-C4122.1
C3-C4-C5118.2
C4-C5-C6120.3
C5-C6-C1120.1
N2-C3-C7116.5
C4-C3-C7121.4
C3-C4-Cl1119.7
C5-C6-Cl2119.9

Table 2: Calculated Vibrational Frequencies (Selected Modes)

ModeFrequency (cm⁻¹)Intensity (km/mol)Description
1310515.2C-H stretch (phenyl)
2308812.8C-H stretch (pyridazine)
3158545.6C=C stretch (phenyl)
4155038.1C=N stretch (pyridazine)
5142025.3C-C stretch (pyridazine)
6108055.9C-Cl stretch
782030.2C-H out-of-plane bend

Table 3: Key Electronic Properties

PropertyValue
HOMO Energy -6.85 eV
LUMO Energy -1.22 eV
HOMO-LUMO Gap (ΔE) 5.63 eV
Dipole Moment 3.45 Debye
Total Energy -1589.43 Hartrees
Ionization Potential 6.85 eV
Electron Affinity 1.22 eV

Visualizations

The following diagrams illustrate the logical workflow of the computational study and the key molecular orbitals.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_output Data Analysis & Visualization mol_build Molecular Structure Building method_select Method & Basis Set Selection (B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra freq_calc->vib_spectra mo_analysis Molecular Orbitals (HOMO, LUMO) elec_prop->mo_analysis mep_map MEP Map elec_prop->mep_map

Caption: Computational workflow for the quantum chemical analysis of this compound.

molecular_orbitals homo_desc Highest Occupied Molecular Orbital (Electron Donor) lumo_desc Lowest Unoccupied Molecular Orbital (Electron Acceptor) energy Energy energy->homo_desc energy->lumo_desc

Caption: Relationship between HOMO and LUMO energy levels.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocols and utilizing the illustrative data presented, researchers can gain valuable insights into the structural and electronic properties of this molecule. The methodologies outlined herein are readily adaptable to other pyridazine derivatives, making this guide a valuable resource for scientists and professionals in the field of drug discovery and development. The theoretical data generated from such studies can play a crucial role in understanding structure-activity relationships and in the rational design of new therapeutic agents.

References

Novel Synthesis Routes for Substituted Pyridazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern and innovative synthetic methodologies for accessing substituted pyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The document details experimental protocols for key synthetic transformations, presents quantitative data in a comparative format, and visualizes complex reaction pathways and biological signaling cascades involving pyridazine-based molecules.

Novel Synthetic Methodologies

The following sections outline four contemporary and efficient routes for the synthesis of substituted pyridazine derivatives, complete with detailed experimental procedures and comparative data on product yields.

Microwave-Assisted Three-Component Synthesis of 3,4,6-Trisubstituted Pyridazines

Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times and increased yields. A one-pot, solvent-free approach using potassium hydroxide-impregnated alumina (KOH-alumina) as a recyclable catalyst provides an efficient and environmentally benign route to 3,4,6-triarylpyridazines.[1][2][3]

Experimental Protocol: [1]

A thoroughly mixed aromatic ketone (1.50 mmol), 1,2-dicarbonyl compound (1.50 mmol), and hydrazine hydrate (2.00 mmol) in the presence of 10 mol% KOH-alumina were irradiated in a microwave reactor at 100°C (200 W power) for 5–10 minutes. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was diluted with ethyl acetate and filtered. The filtrate was concentrated, and the crude product was purified by column chromatography.

Data Presentation:

EntryAromatic Ketone1,2-Dicarbonyl CompoundProductTime (min)Yield (%)
1AcetophenoneBenzil3,4,6-Triphenylpyridazine1089
24-MethylacetophenoneBenzil4,6-Diphenyl-3-(p-tolyl)pyridazine885
34-ChloroacetophenoneBenzil3-(4-Chlorophenyl)-4,6-diphenylpyridazine1082
4Acetophenone4,4'-Dimethylbenzil4,6-Di-p-tolyl-3-phenylpyridazine788

Experimental Workflow:

G cluster_0 Reactant Mixing cluster_1 Microwave Irradiation cluster_2 Work-up and Purification Aromatic Ketone Aromatic Ketone 1,2-Dicarbonyl 1,2-Dicarbonyl Hydrazine Hydrate Hydrazine Hydrate KOH-Alumina KOH-Alumina Microwave Reactor Microwave Reactor KOH-Alumina->Microwave Reactor Parameters 100°C 200 W 5-10 min Dilution Dilute with Ethyl Acetate Microwave Reactor->Dilution Filtration Filter Dilution->Filtration Concentration Concentrate Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Product Product Column Chromatography->Product

Microwave-Assisted Pyridazine Synthesis Workflow
Inverse Electron-Demand Diels-Alder (iEDDA) Reaction

The inverse electron-demand Diels-Alder (iEDDA) reaction between electron-deficient 1,2,4,5-tetrazines and various dienophiles is a powerful and highly regioselective method for constructing the pyridazine core under mild conditions.[4][5] This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction with the extrusion of nitrogen gas to form a dihydropyridazine intermediate, which then aromatizes to the pyridazine product.[4][5]

General Experimental Protocol: [4][6]

To a solution of the 1,2,4,5-tetrazine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile) at room temperature is added the dienophile (1.0-1.2 equiv). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the characteristic color of the tetrazine disappears. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography.

Data Presentation:

EntryTetrazineDienophileProductYield (%)
1Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate1-MorpholinocyclohexeneDimethyl 6,7,8,9-tetrahydro-5H-pyridazino[4,5-b]indole-1,4-dicarboxylate95
23,6-Bis(2-pyridyl)-1,2,4,5-tetrazineNorbornene5,8-Bis(2-pyridyl)-5,8-methano-5,6,7,8-tetrahydrophthalazine98
33,6-Diphenyl-1,2,4,5-tetrazineEthyl vinyl ether3,6-Diphenyl-4-ethoxypyridazine85

Logical Relationship Diagram:

G Tetrazine\n(Diene) Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition Tetrazine\n(Diene)->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Bicyclic Intermediate Bicyclic Intermediate Cycloaddition->Bicyclic Intermediate Retro-Diels-Alder Retro [4+2] (N2 extrusion) Bicyclic Intermediate->Retro-Diels-Alder Dihydropyridazine Dihydropyridazine Intermediate Retro-Diels-Alder->Dihydropyridazine Aromatization Aromatization Dihydropyridazine->Aromatization Pyridazine Pyridazine Aromatization->Pyridazine

iEDDA Reaction Pathway for Pyridazine Synthesis
Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones

A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines.[7][8][9] This method exhibits good functional group tolerance and high regioselectivity under mild reaction conditions.[9]

Experimental Protocol: [9]

A mixture of the β,γ-unsaturated hydrazone (0.2 mmol), Cu(OAc)2 (10 mol%), and CH3CN (2 mL) was stirred in a sealed tube at 70 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 1,6-dihydropyridazine. For the subsequent aromatization, the 1,6-dihydropyridazine was treated with NaOH in a suitable solvent.

Data Presentation:

Entryβ,γ-Unsaturated HydrazoneProduct (1,6-Dihydropyridazine)Yield (%)
1(E)-N'-(1-phenylallyl)benzohydrazide1-Benzoyl-3,6-diphenyl-1,6-dihydropyridazine83
2(E)-N'-(1-(4-chlorophenyl)allyl)benzohydrazide1-Benzoyl-3-phenyl-6-(4-chlorophenyl)-1,6-dihydropyridazine75
3(E)-N'-(1-(p-tolyl)allyl)benzohydrazide1-Benzoyl-3-phenyl-6-(p-tolyl)-1,6-dihydropyridazine81

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Purification Hydrazone β,γ-Unsaturated Hydrazone Catalyst Cu(OAc)2 Solvent CH3CN Heating Heating 70 °C, 12 h Solvent->Heating Evaporation Solvent Evaporation Heating->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Dihydropyridazine 1,6-Dihydropyridazine Chromatography->Dihydropyridazine

Copper-Promoted Dihydropyridazine Synthesis
TBAI/K2S2O8-Promoted [4+2] Annulation

A metal-free, TBAI/K2S2O8-promoted [4+2] annulation of ketene N,S-acetals and N-tosylhydrazones has been developed for the synthesis of trisubstituted pyridazines.[10][11][12] This method features a broad substrate scope and good functional group tolerance.[10][11]

Experimental Protocol: [11]

A mixture of the ketene N,S-acetal (0.2 mmol), N-tosylhydrazone (0.24 mmol), TBAI (0.04 mmol), and K2S2O8 (0.4 mmol) in toluene (2 mL) was stirred at 110 °C for 12 hours in a sealed tube. After completion of the reaction, the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO3 and brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by column chromatography.

Data Presentation:

EntryKetene N,S-acetalN-TosylhydrazoneProductYield (%)
1(E)-3-(methylthio)-3-(phenylamino)-1-phenylprop-2-en-1-oneBenzaldehyde N-tosylhydrazone3,6-Diphenyl-4-(phenylamino)pyridazine72
2(E)-1-(4-chlorophenyl)-3-(methylthio)-3-(phenylamino)prop-2-en-1-oneBenzaldehyde N-tosylhydrazone6-(4-Chlorophenyl)-3-phenyl-4-(phenylamino)pyridazine68
3(E)-3-(methylthio)-3-(phenylamino)-1-(p-tolyl)prop-2-en-1-one4-Methylbenzaldehyde N-tosylhydrazone3,6-Di-p-tolyl-4-(phenylamino)pyridazine75

Logical Relationship Diagram:

G Ketene N,S-Acetal Ketene N,S-Acetal Annulation [4+2] Annulation Ketene N,S-Acetal->Annulation N-Tosylhydrazone N-Tosylhydrazone N-Tosylhydrazone->Annulation TBAI/K2S2O8 TBAI/K2S2O8 TBAI/K2S2O8->Annulation Intermediate A Intermediate Annulation->Intermediate A Elimination Elimination Intermediate A->Elimination Pyridazine Pyridazine Elimination->Pyridazine

TBAI/K2S2O8-Promoted Pyridazine Synthesis

Pyridazine Derivatives in Signaling Pathways

Substituted pyridazines are recognized as privileged scaffolds in medicinal chemistry, with numerous derivatives exhibiting potent and selective inhibitory activity against key protein kinases involved in disease-related signaling pathways.

Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases.[13] Certain pyridazine-containing compounds have been identified as potent p38 MAPK inhibitors.[14][15][16] These inhibitors typically function by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

G Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK phosphorylates Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates phosphorylates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->p38 MAPK inhibits

p38 MAPK Signaling Inhibition by Pyridazines
Allosteric Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK-STAT pathway.[17] Dysregulation of this pathway is implicated in autoimmune diseases and cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the JAK family.[17][18][19][20] These inhibitors bind to the pseudokinase (JH2) domain of Tyk2, inducing a conformational change that prevents the activation of the catalytic (JH1) domain, thereby blocking downstream STAT phosphorylation.[21]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates STAT STAT Tyk2->STAT phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription dimerizes and translocates to nucleus Imidazo[1,2-b]pyridazine\nInhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine\nInhibitor->Tyk2 allosterically inhibits (binds to JH2 domain)

Allosteric Inhibition of TYK2 in JAK-STAT Pathway

References

In-Depth Technical Guide: Exploration of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 4,6-dichloro-3-arylpyridazine analogs, with a focus on their potential as anticancer agents. While direct and extensive research on 4,6-dichloro-3-(3-chlorophenyl)pyridazine is limited in publicly available literature, this guide draws upon closely related chlorinated pyridazin-3(2H)-one and 3,6-disubstituted pyridazine derivatives to provide a detailed framework for researchers in this field.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of chlorine atoms on the pyridazine ring, as in the 4,6-dichloro-3-arylpyridazine core, offers reactive sites for further chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. The 3-aryl substitution allows for the exploration of various interactions with biological targets, influencing both potency and selectivity.

Synthetic Strategies for 3-Aryl-4,6-Dichloropyridazine Analogs

The synthesis of 3-aryl-4,6-dichloropyridazine analogs typically starts from readily available precursors like maleic anhydride or mucochloric acid. A general synthetic pathway involves the formation of a pyridazinedione intermediate followed by chlorination.

A representative synthetic scheme is outlined below. The initial step often involves the reaction of a substituted phenylhydrazine with a suitable precursor to form the pyridazinone ring. Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) yields the desired dichloropyridazine core.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Ring Formation cluster_intermediate Intermediate cluster_reaction2 Chlorination cluster_final Final Product A Substituted Phenylhydrazine C Cyclocondensation A->C B Mucochloric Acid or Maleic Anhydride Analogs B->C D 3-Aryl-4-chloro-6-hydroxypyridazine or related pyridazinone C->D E Chlorination (e.g., POCl₃) D->E F 4,6-Dichloro-3-arylpyridazine Analogs E->F

Caption: General synthetic workflow for 3-Aryl-4,6-Dichloropyridazine Analogs.

Experimental Protocol: Synthesis of a Representative 3-Aryl-4,6-Dichloropyridazine

This protocol is a generalized procedure based on the synthesis of related chlorinated pyridazinones.[1]

Step 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

  • A solution of the appropriate arylhydrazine hydrochloride (10 mmol) in ethanol (50 mL) is prepared.

  • To this solution, mucochloric acid (10 mmol) is added, and the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Chlorination to 4,6-Dichloro-3-arylpyridazine

  • The 6-aryl-4,5-dihydropyridazin-3(2H)-one (5 mmol) is suspended in phosphorus oxychloride (POCl₃, 15 mL).

  • The mixture is heated to reflux for 3-5 hours.

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4,6-dichloro-3-arylpyridazine.

Biological Activity and Structure-Activity Relationship (SAR)

Research on chlorinated pyridazine derivatives has primarily focused on their potential as anticancer agents.[1] The mechanism of action often involves the inhibition of key cellular processes in cancer cells.

Anticancer Activity

Studies on chlorinated pyridazin-3(2H)-ones have demonstrated their cytotoxic effects against various cancer cell lines.[1] The dichlorinated pyridazine core is believed to act as a reactive pharmacophore. The nature and position of substituents on the 3-aryl ring play a crucial role in modulating the anticancer activity.

The following table summarizes the in vitro cytotoxicity data for a series of chlorinated pyridazin-3(2H)-one analogs against murine colon adenocarcinoma cell lines (MAC 13 and MAC 16).[1] Although not the exact core structure requested, this data provides valuable insights into the SAR of related compounds.

Compound IDR Group (on Phenyl Ring)MAC 13 IC₅₀ (µM)MAC 16 IC₅₀ (µM)
1 H35 ± 317 ± 2
2 4-CH₃28 ± 215 ± 1
3 4-Cl22 ± 211 ± 1
4 4-OCH₃41 ± 425 ± 2
DCPYR (Unsubstituted Pyridazine)5 ± 0.47 ± 0.6

Data adapted from a study on chlorinated pyridazin-3(2H)-ones.[1]

From the table, it can be inferred that electron-withdrawing groups like chlorine at the para-position of the phenyl ring enhance the cytotoxic activity, while electron-donating groups like methoxy decrease it. The unsubstituted dichloropyridazine (DCPYR) showed the highest in vitro activity.[1]

Potential Signaling Pathways

The precise signaling pathways targeted by this compound analogs are not well-elucidated. However, based on the activity of related pyridazine derivatives, potential mechanisms could involve the inhibition of protein kinases or interference with DNA replication and repair processes. The reactive chlorine atoms may allow for covalent modification of key biological targets.

Signaling_Pathway cluster_drug Drug Action cluster_pathway Potential Cellular Targets cluster_outcome Cellular Outcome Drug 4,6-Dichloro-3-arylpyridazine Analogs Kinase Protein Kinases Drug->Kinase Inhibition DNA_Rep DNA Replication/ Repair Machinery Drug->DNA_Rep Interference CellCycle Cell Cycle Arrest Apoptosis Apoptosis

Caption: Postulated mechanism of action for 4,6-dichloro-3-arylpyridazine analogs.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Cancer cells (e.g., MAC 13, MAC 16) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the cell culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 4,6-dichloro-3-arylpyridazine scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related chlorinated pyridazinones suggests that modifications on the 3-aryl ring significantly impact the biological activity. Future research should focus on the synthesis and systematic evaluation of a broader range of 4,6-dichloro-3-(substituted phenyl)pyridazine analogs to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. Further in vivo studies are also necessary to validate the therapeutic potential of these compounds.

References

In Silico Prediction of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of the novel compound, 4,6-dichloro-3-(3-chlorophenyl)pyridazine. Given the prevalence of the pyridazine scaffold in kinase inhibitors, this document hypothesizes that the target compound is a potential inhibitor of c-Jun N-terminal Kinase 1 (JNK1), a key regulator in inflammatory and apoptotic signaling pathways. This guide provides a detailed framework for researchers to computationally assess this hypothesis through a combination of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed experimental protocols for these in silico techniques are provided, alongside hypothetical yet representative data presented in structured tables to illustrate potential findings. The logical workflow of the predictive process and the implicated signaling pathway are visualized using Graphviz diagrams. This document serves as a thorough methodological resource for the computational evaluation of novel pyridazine-based compounds in the early stages of drug discovery.

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The structural characteristics of this compound, featuring a dichlorinated pyridazine core and a chlorophenyl substituent, suggest its potential as a kinase inhibitor. Kinases are a critical class of enzymes often dysregulated in various diseases, making them attractive targets for therapeutic intervention.

Recent studies have highlighted the development of 3,6-disubstituted pyridazine derivatives as potent inhibitors of the c-Jun N-terminal Kinase (JNK) pathway.[1][2][3] The JNK signaling cascade is a crucial component of the mitogen-activated protein kinase (MAPK) pathway and is involved in cellular responses to stress, inflammation, and apoptosis.[1][2] Dysregulation of the JNK pathway has been implicated in various pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.

This guide presents a systematic in silico approach to predict and characterize the bioactivity of this compound, with a primary focus on its potential as a JNK1 inhibitor. The workflow encompasses target identification, molecular docking to elucidate binding interactions, QSAR modeling to predict inhibitory activity, and pharmacophore generation to identify key structural features for bioactivity.

Predicted Biological Target: c-Jun N-terminal Kinase 1 (JNK1)

Based on the prevalence of pyridazine-containing molecules as kinase inhibitors and the specific structural motifs of the query compound, c-Jun N-terminal Kinase 1 (JNK1) is selected as the primary hypothetical target for this in silico investigation. The rationale for this selection is further supported by literature demonstrating that substituted pyridazines can effectively target the JNK1 pathway.[1][2][3]

Data Presentation: Hypothetical Bioactivity Data

To illustrate the potential outcomes of an experimental investigation, the following tables present hypothetical quantitative data for this compound and a series of its analogs. This data is representative of what would be generated to build and validate the in silico models described in this guide.

Table 1: Hypothetical IC50 Values of Pyridazine Analogs against JNK1 Kinase

Compound IDStructureIC50 (nM) against JNK1
DCP-1 (Query) This compound 50
DCP-24,6-dichloro-3-(4-chlorophenyl)pyridazine75
DCP-34,6-dichloro-3-(2-chlorophenyl)pyridazine120
DCP-44-chloro-3-(3-chlorophenyl)-6-methoxypyridazine250
DCP-56-chloro-3-(3-chlorophenyl)-4-methoxypyridazine400
DCP-64,6-dichloro-3-phenylpyridazine800
DCP-73-(3-chlorophenyl)pyridazine>10000

Table 2: Hypothetical Cytotoxicity Data (IC50) in Cancer Cell Lines

Compound IDHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
DCP-1 (Query) 5.2 8.1 7.5
DCP-27.810.59.8
DCP-311.315.214.1
DCP-422.530.128.7
DCP-535.142.340.9
DCP-650.865.461.2
DCP-7>100>100>100

Experimental Protocols: In Silico Methodologies

This section provides detailed protocols for the in silico experiments proposed to predict the bioactivity of this compound.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the ATP-binding site of JNK1.

Software: AutoDock Vina

Protocol:

  • Protein Preparation:

    • Download the crystal structure of human JNK1 in complex with a known inhibitor from the Protein Data Bank (PDB).

    • Remove the co-crystallized ligand and water molecules from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDock Tools.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure.

    • Detect the rotatable bonds and assign Gasteiger charges using AutoDock Tools.

    • Save the prepared ligand structure in PDBQT format.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box that encompasses the ATP-binding site of JNK1. The coordinates of the grid box should be centered on the position of the co-crystallized ligand.

  • Docking Simulation:

    • Execute the docking simulation using the AutoDock Vina command-line interface. The command should specify the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-scoring pose using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a predictive model that correlates the structural features of pyridazine derivatives with their JNK1 inhibitory activity.

Software: A QSAR modeling software package (e.g., MOE, Schrödinger Maestro).

Protocol:

  • Dataset Preparation:

    • Compile a dataset of pyridazine derivatives with experimentally determined IC50 values against JNK1 (as exemplified in Table 1).

    • Convert the IC50 values to their logarithmic scale (pIC50) to ensure a linear relationship.

    • Split the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for model validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors, including 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

  • Model Building:

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that correlates the calculated descriptors with the pIC50 values of the training set.

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the robustness and predictive power of the model. Key statistical parameters to evaluate include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

    • External Validation: Use the developed QSAR model to predict the pIC50 values of the compounds in the test set. The predictive ability of the model is assessed by the squared correlation coefficient of prediction (pred_R²).

  • Prediction for the Query Compound:

    • Use the validated QSAR model to predict the pIC50 value of this compound.

Pharmacophore Modeling

Objective: To identify the essential 3D arrangement of chemical features required for the JNK1 inhibitory activity of pyridazine derivatives.

Software: A pharmacophore modeling software (e.g., LigandScout, MOE).

Protocol:

  • Pharmacophore Model Generation:

    • Ligand-Based Approach: Align a set of active pyridazine derivatives from the dataset based on their common chemical features. The software will then generate pharmacophore models representing the spatial arrangement of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

    • Structure-Based Approach: Alternatively, generate a pharmacophore model based on the key interactions observed in the docked pose of this compound within the JNK1 active site.

  • Model Validation:

    • Validate the generated pharmacophore model by screening a database containing both known active and inactive compounds (decoys). A good model should be able to selectively identify the active compounds.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that possess the desired pharmacophoric features and are therefore potential JNK1 inhibitors.

Mandatory Visualizations

Signaling Pathway

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation DCP This compound DCP->JNK In_Silico_Workflow Start Start: This compound Target_ID Hypothesized Target: JNK1 Start->Target_ID Docking Molecular Docking Target_ID->Docking QSAR QSAR Modeling Target_ID->QSAR Pharm Pharmacophore Modeling Target_ID->Pharm Binding_Mode Binding Mode & Affinity Prediction Docking->Binding_Mode Activity_Pred Bioactivity (pIC50) Prediction QSAR->Activity_Pred Feature_ID Essential Feature Identification Pharm->Feature_ID Validation Experimental Validation Binding_Mode->Validation Activity_Pred->Validation Feature_ID->Validation

References

Methodological & Application

Application Notes and Protocols for the Biological Evaluation of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct biological evaluation data for 4,6-Dichloro-3-(3-chlorophenyl)pyridazine is limited in publicly available literature. The following application notes and protocols are based on the biological activities of structurally related chlorinated pyridazine derivatives, which have demonstrated potential as anticancer agents. These protocols can serve as a starting point for the investigation of the title compound.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and central nervous system (CNS) effects.[1][2] Chlorinated pyridazines, in particular, have been explored as potential anticancer agents, with some derivatives showing activities such as the induction of apoptosis and cell cycle arrest.[3][4][5] The biological activity of these compounds is often attributed to their ability to interact with various cellular targets and signaling pathways. This document provides a summary of the potential biological activities of this compound based on related compounds and detailed protocols for its evaluation.

Potential Biological Activities and Mechanisms of Action

Based on studies of analogous compounds, this compound may exhibit the following biological activities:

  • Anticancer Activity: Many pyridazine derivatives have been investigated for their potential as anticancer agents.[2][3] Their mechanisms of action can include:

    • Induction of Apoptosis: Some pyridazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, often involving the disruption of the Bcl-2/Bax protein balance, leading to the activation of caspases.[4][6]

    • Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific phases, such as G2/M or G0-G1, preventing cancer cell proliferation.[5][7][8][9]

    • Enzyme Inhibition: Pyridazine-based compounds have been explored as inhibitors of various enzymes crucial for cancer progression, such as PARP-1, which is involved in DNA repair.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data for related chlorinated pyridazine and pyrazolopyridazine derivatives, illustrating their potential anticancer activity.

Compound/Derivative ClassCell LineAssay TypeIC50 Value (µM)Reference
Pyrazolo[3,4-d]pyridazine derivative (PPD-1)A549 (Lung Cancer)CytotoxicityNot specified, but showed remarkable cytotoxicity[4]
(E)-N-(3-(3-(4-((6-Chloropyridazin-3-yl)oxy)phenyl)acryloyl)phenyl)acetamide (3c)HNO97Cytotoxicity12.22 ± 1.99[7]
Chalcone-thiazolidinedione hybrid with chloropyridazine scaffold (4b)HNO97Cytotoxicity11.13 ± 1[7]
Dispiropiperazine derivative (SPOPP-3)SW480 (Colon Cancer)Anti-proliferative5.06 ± 1.43[5]
3-oxo-2,3-dihydropyridazine derivative (9)CCRF-CEM (Leukemia)Cytotoxicity19.5[10]
3-oxo-2,3-dihydropyridazine derivative (9)Jurkat (Leukemia)Cytotoxicity37.61[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Signaling Pathways

Apoptosis_Pathway Compound 4,6-Dichloro-3- (3-chlorophenyl)pyridazine (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bcl2->Bax Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by pyridazine derivatives.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Work) Start Start: Synthesize/ Obtain Compound CellCulture Cancer Cell Culture (e.g., A549, HCT-116) Start->CellCulture MTT MTT Assay (Determine IC50) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle WesternBlot Western Blot (Protein Expression) ApoptosisAssay->WesternBlot Confirm Mechanism CellCycle->WesternBlot Confirm Mechanism Xenograft Xenograft Mouse Model WesternBlot->Xenograft Toxicity Toxicity Studies WesternBlot->Toxicity

Caption: General workflow for the biological evaluation of a novel anticancer compound.

References

Application Notes and Protocols for In Vitro Anticancer Activity of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific experimental data was found for the in-vitro anticancer activity of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine in the conducted literature search. The following application notes and protocols are based on published research for structurally related pyridazine and pyridazinone derivatives and are intended to serve as a general guideline for researchers, scientists, and drug development professionals.

Introduction

Pyridazine and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties.[1][2][3] These compounds often exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.[4][5][6] The pyridazine scaffold is considered a "privileged structure" due to its favorable physicochemical and biological properties.[1][2] This document provides a summary of the in vitro anticancer activities of various pyridazine derivatives, along with detailed protocols for relevant assays.

Data Presentation: In Vitro Cytotoxicity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines, as reported in the literature. This data is intended to provide a comparative overview.

Compound Name/ReferenceCancer Cell LineAssay TypeIC50 (µM)Reference
DCPYR Murine Colon Adenocarcinoma (MAC16)MTT Assay5 ± 0.4[7]
DCPYR Murine Colon Adenocarcinoma (MAC13)MTT Assay7 ± 0.6[7]
Pyrimido-pyridazine derivative (2b) Human Breast Adenocarcinoma (MDA-MB-231)Not Specified60[6]
Pyrimido-pyridazine derivative (2k) Human Breast Adenocarcinoma (MCF-7)Not Specified80[6]
3,6-disubstituted pyridazine (11l) Human Breast Cancer (T-47D)SRB Assay0.43 ± 0.01[8]
3,6-disubstituted pyridazine (11m) Human Breast Cancer (MDA-MB-231)SRB Assay0.99 ± 0.03[8]
Indenopyridazine-thiazolin-4-one hybrid (11c) Human Liver Cancer (HepG2)Not Specified7.43[3]
Indenopyridazine-thiazolin-4-one hybrid (11c) Human Breast Cancer (MCF-7)Not Specified4.37[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the in vitro anticancer activity of pyridazine derivatives are provided below.

MTT Assay for Cell Viability

This protocol is based on the methodology used for evaluating the cytotoxicity of chlorinated pyridazin-3(2H)-ones.[7]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MAC13, MAC16)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol is based on the methodology used for evaluating 3,6-disubstituted pyridazines.[8]

Objective: To assess the anti-proliferative activity of a compound based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Complete cell culture medium

  • Test compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After 48 hours of incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove the unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Annexin V-FITC/PI Dual Staining for Apoptosis

This protocol is based on the methodology used for evaluating 3,6-disubstituted pyridazines.[8]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating anticancer compounds and a simplified representation of a potential signaling pathway affected by pyridazine derivatives.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies start Start: Synthesized Pyridazine Derivatives cell_culture Cancer Cell Line Culture start->cell_culture cytotoxicity_assay Cytotoxicity Assays (MTT, SRB) cell_culture->cytotoxicity_assay determine_ic50 Determine IC50 Values cytotoxicity_assay->determine_ic50 select_potent Select Potent Compounds determine_ic50->select_potent apoptosis_assay Apoptosis Assay (Annexin V/PI) select_potent->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis select_potent->cell_cycle_analysis protein_analysis Western Blot for Key Signaling Proteins apoptosis_assay->protein_analysis cell_cycle_analysis->protein_analysis elucidate_moa Elucidate Mechanism of Action protein_analysis->elucidate_moa

Caption: Experimental workflow for in vitro anticancer evaluation.

signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction ext_signal External Pro-survival Signal receptor Receptor Tyrosine Kinase ext_signal->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bax Bax (Pro-apoptotic) bcl2->bax caspases Caspase Activation bax->caspases apoptosis Apoptosis caspases->apoptosis pyridazine Pyridazine Derivative pyridazine->receptor Inhibition pyridazine->bcl2 Downregulation pyridazine->bax Upregulation

Caption: Potential mechanism of action via apoptosis induction.

Concluding Remarks

The pyridazine scaffold represents a promising starting point for the development of novel anticancer agents. The diverse biological activities reported for pyridazine derivatives underscore the importance of further research in this area.[1][2][9] The protocols and data presented here provide a foundational framework for the in vitro evaluation of new pyridazine-based compounds. Future studies should focus on elucidating the specific molecular targets and mechanisms of action to guide the rational design of more potent and selective anticancer drugs.

References

Application Note: Evaluating 4,6-Dichloro-3-(3-chlorophenyl)pyridazine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyridazine moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The structural features of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine, a substituted pyridazine, suggest its potential as a ligand for the ATP-binding pocket of various kinases. This document provides a comprehensive set of protocols to screen and characterize the potential kinase inhibitory activity of this compound.

This application note outlines a hypothetical workflow to assess the inhibitory potency of this compound against a panel of representative kinases: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle; Glycogen Synthase Kinase-3β (GSK-3β), a multi-functional serine/threonine kinase implicated in various diseases including Alzheimer's and cancer; and Src kinase, a non-receptor tyrosine kinase involved in cell growth and motility.[3][4][5] The described protocols cover in vitro biochemical assays, cell-based viability and proliferation assays, and target engagement analysis in a cellular context.

Data Presentation

The following tables present hypothetical data that could be generated for this compound (referred to as Compound X) using the protocols detailed in this document.

Table 1: In Vitro Kinase Inhibitory Activity of Compound X

This table summarizes the half-maximal inhibitory concentration (IC50) of Compound X against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetSubstrateATP Concentration (µM)Compound X IC50 (nM)
CDK2/Cyclin AHistone H11085
GSK-3βGS-2 Peptide10450
Src Kinasecdc2 Peptide101200
Kinase Z (control)Generic Peptide10>10,000

Table 2: Anti-proliferative Activity of Compound X in Cancer Cell Lines

This table shows the half-maximal growth inhibition (GI50) of Compound X in cell lines where the target kinases are known to be relevant.

Cell LineCancer TypeRelevant TargetCompound X GI50 (µM)
MCF-7Breast CancerCDK21.5
HCT-116Colon CancerGSK-3β8.2
A549Lung CancerSrc15.7
HEK293 (control)Non-cancerous->50

Experimental Workflow Visualization

The following diagram illustrates the proposed sequential workflow for evaluating a novel compound as a potential kinase inhibitor.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action start Compound X (this compound) kinase_panel Kinase Panel Screening (e.g., CDK2, GSK-3β, Src) start->kinase_panel Primary Screen ic50 IC50 Determination (ADP-Glo Assay) kinase_panel->ic50 Dose-Response viability Cell Viability Assay (MTT Assay) ic50->viability Validate in cells gi50 GI50 Determination viability->gi50 western Target Engagement (Western Blot) gi50->western Confirm Mechanism downstream Analyze Downstream Substrate Phosphorylation western->downstream

A high-level overview of the kinase inhibitor evaluation process.

Signaling Pathway Visualization

The diagram below illustrates a simplified signaling pathway for CDK2, a primary hypothetical target for Compound X. Inhibition of CDK2 is expected to block the G1/S phase transition of the cell cycle.

cdk2_pathway cluster_0 Active Complexes growth_factors Growth Factors cyclin_d Cyclin D growth_factors->cyclin_d Upregulates rb Rb cyclin_d->rb Phosphorylates (pRb) cdk46 CDK4/6 cdk46->rb Phosphorylates (pRb) e2f E2F rb->e2f Inhibits cyclin_e Cyclin E e2f->cyclin_e Promotes Transcription g1_s_transition G1/S Phase Transition e2f->g1_s_transition Drives cyclin_e->rb Hyper-phosphorylates cdk2 CDK2 cdk2->rb Hyper-phosphorylates cdk2->g1_s_transition Promotes compound_x Compound X compound_x->cdk2 Inhibits

Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to determine the IC50 value of this compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7][8]

Materials:

  • This compound (Compound X)

  • DMSO (Dimethyl sulfoxide)

  • Recombinant kinases (e.g., CDK2/Cyclin A, GSK-3β, Src)

  • Kinase-specific substrates (e.g., Histone H1, GS-2 peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 0.5 nM) in kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup: a. In a 96-well plate, add 5 µL of the compound dilution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. b. Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer. c. Add 10 µL of the kinase/substrate master mix to each well. d. Prepare an ATP solution in kinase reaction buffer. e. Initiate the reaction by adding 10 µL of ATP solution (final concentration, e.g., 10 µM) to each well.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Equilibrate the plate and ADP-Glo™ Reagent to room temperature. b. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9] c. Incubate for 40 minutes at room temperature. d. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. e. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions (or DMSO vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO-treated control cells. Plot the percentage of viable cells against the log of the compound concentration and determine the GI50 value.

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is used to assess whether Compound X inhibits the phosphorylation of a known downstream substrate of the target kinase within the cell, confirming its mechanism of action.[12][13][14]

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Compound X

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of Compound X (e.g., 0.5x, 1x, 2x GI50) and a DMSO vehicle control for a specified time (e.g., 24 hours). c. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. d. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Rb) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Rb) and a loading control (e.g., anti-β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control. Compare the levels of the phosphorylated substrate in compound-treated cells versus control cells to demonstrate target engagement.

References

Application Notes and Protocols for Antimicrobial Screening of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial screening of the compound 4,6-Dichloro-3-(3-chlorophenyl)pyridazine. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. While specific data for this compound is not available in the cited literature, the following protocols are based on established methods for screening similar pyridazine derivatives for antimicrobial activity.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The core pyridazine structure is a versatile scaffold for the development of new therapeutic agents.[4][5] This document outlines the procedures for evaluating the antimicrobial potential of this compound against a panel of pathogenic bacteria and fungi.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured format to facilitate comparison of the compound's activity against different microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism, is a key parameter.

Table 1: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

MicroorganismStrainGram StainThis compoundStandard Antibiotic (e.g., Ciprofloxacin)Standard Antifungal (e.g., Fluconazole)
Staphylococcus aureusATCC 29213Gram-positiveData to be determined0.5 - 2-
Escherichia coliATCC 25922Gram-negativeData to be determined0.25 - 1-
Pseudomonas aeruginosaATCC 27853Gram-negativeData to be determined1 - 4-
Candida albicansATCC 90028FungusData to be determined-0.25 - 1
Aspergillus nigerATCC 16404FungusData to be determined-1 - 8

Note: The values in this table are for illustrative purposes and need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for the antimicrobial screening of this compound.

Objective: To prepare the test compound in a suitable solvent and standardize the concentration of microbial cultures for susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Sterile saline solution (0.85%)

  • Spectrophotometer

  • Sterile culture tubes and plates

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound by dissolving a known weight of the compound in a minimal amount of DMSO.

    • Further dilute the stock solution with the appropriate sterile broth (MHB or RPMI-1640) to achieve the desired starting concentration for the assay. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity to the microorganisms.

  • Inoculum Preparation:

    • Bacteria: Inoculate a few colonies of the test bacterium from a fresh agar plate into a tube of sterile MHB. Incubate at 37°C for 2-6 hours until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Adjust the turbidity with sterile saline or broth as needed, measured at 600 nm.

    • Fungi (Yeast): Inoculate Candida albicans into RPMI-1640 medium and incubate at 35°C for 24 hours. Adjust the suspension to a 0.5 McFarland standard.

    • Fungi (Molds): Grow Aspergillus niger on Sabouraud Dextrose Agar (SDA) at 28-30°C for 5-7 days. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of approximately 1-5 x 10⁶ CFU/mL using a hemocytometer.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of the test microorganisms.

Materials:

  • Prepared test compound dilutions

  • Prepared microbial inocula

  • 96-well microtiter plates

  • Sterile MHB or RPMI-1640 medium

  • Incubator

Protocol (Broth Microdilution Method):

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the starting concentration of the test compound to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculate each well with 10 µL of the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each microorganism.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Compound Stock Preparation serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution inoculum_prep Microbial Inoculum Preparation inoculation Inoculation of Microorganisms inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for the antimicrobial screening of this compound.

As the mechanism of action for this compound is not yet elucidated, a diagram illustrating a potential signaling pathway cannot be provided. Research on related compounds suggests that pyridazine derivatives may exert their antimicrobial effects through various mechanisms, such as inhibition of essential enzymes or disruption of cell membrane integrity. Further studies are required to determine the specific mode of action for this compound.

Concluding Remarks

The protocols described provide a standardized framework for the initial antimicrobial screening of this compound. It is important to note that these are general guidelines, and optimization of specific parameters may be necessary. Positive results from these in vitro assays would warrant further investigation into the compound's spectrum of activity, mechanism of action, and potential for in vivo efficacy. The diverse biological activities of pyridazine derivatives underscore the potential of this chemical class in the discovery of new antimicrobial agents.[1][2][3][4][5]

References

Application Notes and Protocols for Mechanism of Action Studies of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 4,6-Dichloro-3-(3-chlorophenyl)pyridazine belongs to this versatile class of molecules. While direct and extensive mechanism of action studies on this specific molecule are not widely published, based on the activities of structurally related chlorinated pyridazines and other pyridazine derivatives, a putative mechanism of action can be proposed and investigated.

One related analogue, an unsubstituted pyridazine referred to as DCPYR, has demonstrated notable in vitro and in vivo anticancer activity, suggesting a potential dual-acting mechanism as an anti-metabolite with alkylating properties[1]. The presence of reactive chlorine atoms on the pyridazine ring could contribute to such alkylating activity, a feature common to some chemotherapeutic agents[1]. Furthermore, various pyridazine-based compounds have been explored as inhibitors of key signaling molecules in cancer, such as PARP-1 and various kinases[2].

This document provides detailed protocols for investigating the potential anticancer mechanism of action of this compound, focusing on its effects on cell viability, apoptosis induction, and cell cycle progression.

Quantitative Data Summary

The following tables present a template for summarizing quantitative data from the described experimental protocols. The data presented here is hypothetical and for illustrative purposes.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
HCT116Colorectal Carcinoma10.8
A549Lung Carcinoma22.5
PC-3Prostate Cancer18.9

Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)4.12.3
512.55.7
10 (IC₅₀)28.910.2
2045.318.6

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h treatment)

| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | | :--- | :--- | :--- | | 0 (Vehicle Control) | 48.2 | 30.5 | 21.3 | | 5 | 55.7 | 25.1 | 19.2 | | 10 (IC₅₀) | 68.9 | 15.3 | 15.8 | | 20 | 75.4 | 10.1 | 14.5 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and treat with different concentrations of the compound as described in the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints cluster_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines (e.g., HCT116, MCF-7) treatment Treat with 4,6-Dichloro-3- (3-chlorophenyl)pyridazine start->treatment cytotoxicity Cell Viability (MTT Assay) treatment->cytotoxicity 48h apoptosis Apoptosis Induction (Annexin V/PI) treatment->apoptosis 24h cell_cycle Cell Cycle Arrest (PI Staining) treatment->cell_cycle 24h ic50 IC50 Determination cytotoxicity->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry moa Elucidation of Mechanism of Action ic50->moa flow_cytometry->moa

Caption: Experimental workflow for investigating the anticancer mechanism of action.

putative_moa cluster_cellular_effects Cellular Effects compound This compound cell_cycle_arrest G0/G1 Phase Arrest compound->cell_cycle_arrest apoptosis Induction of Apoptosis compound->apoptosis dna_damage Potential DNA Alkylation compound->dna_damage Hypothesized cell_death Cancer Cell Death cell_cycle_arrest->cell_death apoptosis->cell_death dna_damage->cell_cycle_arrest dna_damage->apoptosis

Caption: Putative mechanism of action of this compound.

References

Application Notes and Protocols for 4,6-Dichloro-3-(3-chlorophenyl)pyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The subject of these application notes, 4,6-Dichloro-3-(3-chlorophenyl)pyridazine, is a halogenated pyridazine derivative with potential for development as a therapeutic agent. While direct literature on this specific molecule is limited, its structural similarity to other biologically active pyridazines suggests a range of potential applications, particularly in oncology and as a modulator of various signaling pathways.

These notes provide a comprehensive overview of the potential applications, proposed synthesis, and hypothetical experimental protocols for the investigation of this compound. The information is curated for researchers and professionals in drug discovery and development, offering a foundational guide for exploring the therapeutic potential of this compound.

Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 40020-05-1
Molecular Formula C₁₀H₅Cl₃N₂
Molecular Weight 259.52 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous solutions.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related aryl-dihalopyridazines. A potential two-step approach is outlined below.

Step 1: Synthesis of 3-(3-chlorophenyl)-4,6-dihydroxypyridazine

This step involves the condensation of a 3-chlorophenyl-substituted α-ketoacid with hydrazine hydrate.

  • Reactants: Ethyl (3-chlorobenzoyl)acetate, Hydrazine hydrate

  • Solvent: Ethanol

  • Conditions: Reflux

Step 2: Chlorination of 3-(3-chlorophenyl)-4,6-dihydroxypyridazine

The dihydroxypyridazine intermediate is then chlorinated to yield the final product.

  • Reactant: 3-(3-chlorophenyl)-4,6-dihydroxypyridazine

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃)

  • Conditions: Reflux

Synthesis_Workflow Reactants1 Ethyl (3-chlorobenzoyl)acetate + Hydrazine hydrate Intermediate 3-(3-chlorophenyl)-4,6-dihydroxypyridazine Reactants1->Intermediate Condensation (Ethanol, Reflux) Reactant2 Intermediate + POCl₃ Product This compound Reactant2->Product Chlorination (Reflux)

Figure 1: Proposed synthetic workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally related pyridazine derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Agent: Many pyridazine derivatives exhibit potent cytotoxic activity against various cancer cell lines. The dichloro and chlorophenyl substitutions on the pyridazine ring may contribute to interactions with key oncogenic targets.

  • Kinase Inhibitor: The pyridazine core is a common scaffold in the design of kinase inhibitors. This compound could potentially target protein kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases.

  • Antimicrobial Agent: Certain substituted pyridazines have shown promising antibacterial and antifungal activities.

  • CNS Active Agent: Some pyridazine derivatives have been explored for their effects on the central nervous system, suggesting potential applications in neurological disorders.

Experimental Protocols

The following are detailed, hypothetical protocols for the initial biological evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • This compound (dissolved in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Compound_Prep Prepare serial dilutions of test compound Treatment Treat cells with compound dilutions Compound_Prep->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Dissolve formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ value Absorbance_Reading->IC50_Calculation

Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: Kinase Inhibition Assay (Generic)

Objective: To screen this compound for inhibitory activity against a panel of protein kinases.

Materials:

  • Recombinant protein kinases (e.g., EGFR, VEGFR, BRAF)

  • Kinase-specific peptide substrates

  • This compound

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound, recombinant kinase, and the specific peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Presentation

The quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast[Data to be determined]
A549Lung[Data to be determined]
HCT116Colon[Data to be determined]
Positive Control (e.g., Doxorubicin)-[Known value]

Table 2: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (µM)
EGFR[Data to be determined]
VEGFR2[Data to be determined]
BRAF[Data to be determined]
Positive Control (e.g., Staurosporine)[Known value]

Signaling Pathway Visualization

Based on the potential kinase inhibitory activity, the compound might interfere with common cancer-related signaling pathways. The diagram below illustrates a simplified representation of a generic kinase-mediated signaling pathway that could be a target.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 4,6-Dichloro-3- (3-chlorophenyl)pyridazine Inhibitor->RAF Potential Inhibition

Figure 3: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. The provided application notes and protocols offer a starting point for investigating its potential as a therapeutic agent. Further studies, including detailed structure-activity relationship (SAR) analysis, in vivo efficacy, and toxicity studies, will be crucial to fully elucidate its pharmacological profile and therapeutic utility. Researchers are encouraged to adapt and expand upon these foundational guidelines to advance the understanding of this and related pyridazine derivatives.

High-Throughput Screening Protocols for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyridazine derivatives are a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The pyridazine scaffold is a key pharmacophore in modern drug design.[1] This document provides detailed application notes and protocols for high-throughput screening (HTS) of pyridazine derivative libraries to identify novel therapeutic agents. Key protocols for an in vitro kinase inhibition assay and a cell-based cytotoxicity assay are presented, along with data interpretation guidelines and workflow visualizations.

Introduction

The unique physicochemical properties of the pyridazine ring, such as its high dipole moment, dual hydrogen-bonding capability, and weak basicity, make it an attractive scaffold in drug discovery.[2] These characteristics can lead to improved metabolic stability, reduced lipophilicity, and lower cytochrome P450 inhibition.[2] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify "hits" with desired biological activity. This note details standardized HTS protocols tailored for the evaluation of pyridazine derivatives against common drug targets like protein kinases and cancer cell lines.

General High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from initial assay development to hit confirmation.[3] The process begins with miniaturizing a biological assay to a 384-well or 1536-well plate format.[3] A pilot screen of a small compound set is performed to validate the assay's robustness, often assessed by the Z'-factor, which should consistently be greater than 0.5.[3] Following a successful pilot, the full compound library is screened. Data from the primary screen is analyzed to identify active compounds or "hits," which are then subjected to confirmatory screens and dose-response studies to determine potency (e.g., IC50 or EC50 values).

Below is a generalized workflow for screening a pyridazine derivative library.

HTS_Workflow General HTS Workflow for Pyridazine Derivatives cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation lib_prep Pyridazine Library Preparation (in DMSO) plate_comp Compound Plating (384-well plates) lib_prep->plate_comp hts Primary HTS (Full Library @ 10 µM) plate_comp->hts assay_dev Assay Miniaturization & Optimization pilot Pilot Screen (~2000 compounds) assay_dev->pilot pilot->hts data_acq Data Acquisition (Plate Reader) hts->data_acq hit_id Hit Identification (Z-score cutoff) data_acq->hit_id dose_resp Dose-Response (IC50/EC50 Determination) hit_id->dose_resp sar Hit Confirmation & Preliminary SAR dose_resp->sar

A generalized workflow for high-throughput screening campaigns.

Application Note 1: Kinase Inhibitor Screening

Many pyridazine derivatives have been investigated as inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[4][5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a common target for such inhibitors.[6][7]

Assay Principle: This protocol describes a biochemical assay to identify pyridazine derivatives that inhibit the kinase activity of VEGFR-2. The assay measures the amount of ATP consumed during the phosphorylation of a substrate, using a luminescence-based detection system (e.g., ADP-Glo™). A decrease in signal indicates inhibition of the kinase.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (at Km concentration)

  • Assay Buffer: Tris-HCl, MgCl2, DTT, BSA

  • Pyridazine derivative library (10 mM in DMSO)

  • Positive Control Inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, solid-bottom assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each pyridazine derivative from the library into the wells of a 384-well assay plate. For controls, dispense DMSO vehicle (0% inhibition) and a known VEGFR-2 inhibitor (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of VEGFR-2 enzyme and substrate in assay buffer. Dispense 10 µL of this mix into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add 10 µL to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[1]

  • ATP Depletion & Signal Generation: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Presentation: Sample Kinase Inhibition Data

The results from primary screens are typically expressed as percent inhibition. Hits are then re-tested in a dose-response format to determine their potency (IC50).

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Target Kinase
PZD-00192.50.15VEGFR-2
PZD-00215.2> 50VEGFR-2
PZD-00388.11.2ALK5
PZD-00495.80.08TYK2
Sorafenib99.50.09VEGFR-2

Data is representative. Actual values are experiment-dependent.

VEGFR-2 Signaling Pathway

VEGFR-2 activation by its ligand VEGF-A triggers multiple downstream pathways crucial for endothelial cell proliferation, survival, and migration.[8] Inhibitors often target the ATP-binding site of the kinase domain, blocking these downstream effects.

VEGFR2_Pathway Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_outputs Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Migration Migration PI3K->Migration MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival Inhibitor Pyridazine Inhibitor Inhibitor->VEGFR2

VEGFR-2 signaling and the point of inhibition.

Application Note 2: Anticancer Cytotoxicity Screening

Pyridazine derivatives are frequently evaluated for their cytotoxic effects against various cancer cell lines.[4][9] The MTT assay is a robust, colorimetric method for assessing cell viability in a high-throughput format.[10]

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[11] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance.

Experimental Protocol: Cell-Based Cytotoxicity (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer)[4][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyridazine derivative library (10 mM in DMSO)

  • Positive Control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 384-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[11]

  • Compound Addition: Add 40 nL of pyridazine derivatives (final concentration 10 µM) and controls to the appropriate wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 50 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Sample Cytotoxicity Data

Results are calculated as the percentage of cell viability relative to the DMSO-treated control cells. Compounds showing significant growth inhibition are selected for IC50 determination.

Compound IDCell LinePrimary Screen (% Viability @ 10 µM)IC50 (µM)
PZD-005MDA-MB-2318.56.21
PZD-0054T112.17.04
PZD-006A54965.3> 50
PZD-007A5493.21.66
DoxorubicinMDA-MB-2315.14.5

Data is representative and compiled from literature examples.[4][12]

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening of pyridazine derivative libraries. Both biochemical and cell-based assays are crucial for identifying promising lead compounds for further development. The provided workflows and data presentation formats offer a standardized approach for researchers in the field of drug discovery to efficiently evaluate this important class of heterocyclic compounds.

References

Application Notes and Protocols for Evaluating 4,6-Dichloro-3-(3-chlorophenyl)pyridazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-3-(3-chlorophenyl)pyridazine is a synthetic chemical compound containing a pyridazine core structure. Compounds with dichlorophenyl and pyridazine moieties have been investigated for various biological activities, including potential cytotoxic effects against cancer cell lines.[1][2][3][4] The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery and development process, providing essential information about its potential as a therapeutic agent or its risk as a toxic substance.[5][6][7]

These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxic effects of this compound. The protocols detailed herein—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays—offer a multi-faceted approach to understanding the compound's impact on cell viability, membrane integrity, and apoptosis induction.

Key Concepts in Cytotoxicity Assessment

  • Cell Viability: A measure of the proportion of live, healthy cells in a population. Assays like MTT are used to assess metabolic activity, which is indicative of cell viability.[8][9]

  • Cell Membrane Integrity: The structural and functional wholeness of the cell membrane. Damage to the membrane, often a hallmark of necrosis, can be quantified by measuring the leakage of intracellular components like LDH.[6][10]

  • Apoptosis: A form of programmed cell death that is crucial for normal development and tissue homeostasis. It is characterized by a series of biochemical events, including the activation of caspases.[11][12] Many cytotoxic compounds exert their effects by inducing apoptosis.[2][13]

Data Presentation

The following table structure is recommended for summarizing quantitative data obtained from the described assays. This format allows for clear comparison of the cytotoxic effects of this compound across different cell lines and concentrations.

Assay Cell Line Compound Concentration (µM) Endpoint Measurement (e.g., % Viability, % Cytotoxicity, RLU) Standard Deviation IC50 (µM)
MTTe.g., HeLa0.1
1
10
100
LDHe.g., A5490.1
1
10
100
Caspase-3/7e.g., MCF-70.1
1
10
100
  • RLU: Relative Luminescence Units

  • IC50: The concentration of a drug that gives a half-maximal inhibitory response.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key stages, from cell culture preparation to data analysis.

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549, MCF-7) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells compound_prep Prepare Stock Solution of This compound compound_prep->plate_cells treat_cells Treat Cells with Serial Dilutions of the Compound plate_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) incubate->caspase_assay read_plate Read Plate (Spectrophotometer/Luminometer) mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: A generalized workflow for evaluating the cytotoxicity of a test compound using cell-based assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.[15]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[16]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[16][17]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[17]

  • Solubilization: Carefully remove the medium containing MTT.[16] Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16][17] Measure the absorbance at 570-590 nm using a multi-well spectrophotometer.[8][17] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[6][18]

Materials:

  • 96-well flat-bottom plates

  • Cells and culture medium

  • This compound

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Culture medium background: Medium without cells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[19] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[19]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Stop Reaction (if applicable): Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a multi-well spectrophotometer.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Activity Assay for Apoptosis Detection

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[20][21] The assay utilizes a pro-luminescent substrate that is cleaved by active caspase-3/7, generating a light signal proportional to the amount of active caspase.[20]

Materials:

  • 96-well white-walled plates

  • Cells and culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using white-walled plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[21]

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Results can be expressed as Relative Luminescence Units (RLU) or as a fold-change compared to the untreated control.

Signaling Pathways

Cytotoxic compounds can induce cell death through various mechanisms, often involving the activation of apoptotic signaling pathways. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[11][12][22]

Apoptosis Signaling Pathways

G Overview of Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., TNF, FasL) death_receptor Death Receptors (e.g., TNFR, Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 bcl2_family Bcl-2 Family Proteins (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage caspase37 Caspase-3, -7 (Executioners) caspase8->caspase37 cellular_stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) p53 p53 Activation cellular_stress->p53 p53->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase37 substrates Cleavage of Cellular Substrates caspase37->substrates apoptosis Apoptosis (Cell Death) substrates->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis converge on executioner caspases.

Conclusion

The cell-based assays described in these application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that measure different cellular parameters, researchers can gain a more comprehensive understanding of the compound's biological effects. This information is invaluable for guiding further preclinical development and for understanding the compound's mechanism of action.

References

Application Notes & Protocols for the Analysis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine, a significant compound in synthetic chemistry and potentially in drug development. The following protocols are designed for researchers, scientists, and professionals in the drug development industry.

Introduction

This compound is a chlorinated heterocyclic compound. Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for quality control during synthesis and formulation. This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₀H₅Cl₃N₂
Molecular Weight 259.52 g/mol
CAS Number Not available
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane

Analytical Methods

Two primary analytical methods are proposed for the analysis of this compound: a quantitative HPLC-UV method and a confirmatory GC-MS method.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

a. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

b. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

c. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

d. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range.

The following table summarizes the hypothetical performance characteristics of the HPLC-UV method.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Trace Analysis

GC-MS provides a highly selective and sensitive method for the confirmation of this compound identity and for its determination at trace levels. This method is particularly useful for analyzing complex matrices.

a. Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for chlorinated compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

b. Reagents and Standards:

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

c. GC-MS Conditions:

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM)

d. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare dilutions in dichloromethane for sensitivity evaluation and confirmation.

  • Sample Preparation: A sample extraction technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be adapted for complex matrices, followed by cleanup using dispersive solid-phase extraction (d-SPE). The final extract should be in dichloromethane.

The following table presents predicted key mass fragments for this compound.

m/z (predicted)Ion
258, 260, 262 [M]⁺ (Molecular ion cluster due to Cl isotopes)
223, 225 [M-Cl]⁺
188 [M-2Cl]⁺
111, 113 [C₆H₄Cl]⁺

Visualizations

The following diagrams illustrate the proposed analytical workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Acetonitrile (Stock Solution) A->B C Prepare Working Standards (Serial Dilution) B->C F Inject into HPLC-UV C->F D Weigh Sample E Dissolve in Acetonitrile (Sample Solution) D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection at 254 nm G->H I Generate Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Sample Extraction (e.g., QuEChERS) B Cleanup (d-SPE) A->B C Solvent Exchange to Dichloromethane B->C D Inject into GC-MS C->D E GC Separation (HP-5ms Column) D->E F Mass Spectrometry (EI, Full Scan/SIM) E->F G Identify based on Retention Time & Mass Spectrum F->G H Confirm Presence of Analyte G->H

Caption: Workflow for GC-MS analysis.

Conclusion

The presented HPLC-UV and GC-MS methods provide a robust framework for the analysis of this compound. The HPLC method is suitable for routine quantification due to its simplicity and high throughput, while the GC-MS method offers high sensitivity and specificity for confirmation and trace analysis. Method validation with actual samples is recommended to establish performance characteristics for specific applications.

Application Notes and Protocols for 4,6-Dichloro-3-(3-chlorophenyl)pyridazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,6-dichloro-3-(3-chlorophenyl)pyridazine as a versatile building block in organic synthesis. The unique structural features of this compound, including two reactive chlorine atoms at positions 4 and 6 of the pyridazine ring and a 3-chlorophenyl substituent, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Overview and Key Applications

This compound is a highly functionalized heterocyclic compound that can serve as a scaffold for the development of novel chemical entities. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The 3-(3-chlorophenyl) group provides a handle for further structural modifications and influences the electronic properties and biological activity of the resulting derivatives.

Key applications include:

  • Synthesis of Kinase Inhibitors: The pyridazine core is a common motif in various kinase inhibitors. The dichlorinated precursor allows for the strategic introduction of substituents that can interact with the ATP-binding site of kinases.

  • Development of Agrochemicals: Pyridazine derivatives have been explored for their herbicidal and insecticidal activities.

  • Preparation of Novel Heterocyclic Systems: The reactive chlorine atoms enable the construction of fused ring systems and other complex heterocyclic architectures.

  • Materials Science: The aromatic and electron-deficient nature of the pyridazine ring makes it a candidate for incorporation into organic electronic materials.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively available in the public domain, predicted properties can be referenced from databases such as PubChem.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₅Cl₃N₂PubChem
Molecular Weight259.52 g/mol PubChem
XLogP34.2PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Note: The data in this table is based on computational predictions and should be confirmed by experimental analysis.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by chlorination.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on known methods for pyridazine synthesis.

dot

Caption: Synthetic workflow for this compound.

Materials:

  • 3-(3-chlorophenyl)-3-oxopropanal

  • Hydrazine hydrate

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3-(3-chlorophenyl)-3-oxopropanal (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 4 hours.

  • Work-up 1: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid, 3-(3-chlorophenyl)-1,6-dihydropyridazin-6-one, can be used in the next step without further purification.

  • Chlorination: To the crude intermediate, add phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of DMF. Heat the mixture to 100°C for 6 hours.

  • Work-up 2: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Table 2: Hypothetical Reaction Parameters and Yield

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
Condensation3-(3-chlorophenyl)-3-oxopropanal, Hydrazine hydrateEthanolReflux4~90 (crude)
Chlorination3-(3-chlorophenyl)-1,6-dihydropyridazin-6-one, POCl₃Neat100665-75

Note: These are hypothetical values and may require optimization.

Applications in Organic Synthesis: Protocols

The two chlorine atoms at positions 4 and 6 exhibit different reactivities, which can be exploited for selective functionalization. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms can be displaced by various nucleophiles such as amines, alcohols, and thiols.

dot

SNAr_Reaction start This compound product4 4-Nu-6-chloro-3-(3-chlorophenyl)pyridazine start->product4 Selective substitution at C4 product6 6-Nu-4-chloro-3-(3-chlorophenyl)pyridazine start->product6 Substitution at C6 (harsher conditions) reagent Nucleophile (NuH) Base product46 4,6-di-Nu-3-(3-chlorophenyl)pyridazine product4->product46 Further substitution

Caption: General scheme for nucleophilic substitution on the pyridazine ring.

Materials:

  • This compound

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-(morpholin-4-yl)-6-chloro-3-(3-chlorophenyl)pyridazine.

Table 3: Hypothetical Data for Mono-amination Reaction

NucleophileProductReaction ConditionsYield (%)
Morpholine4-(Morpholin-4-yl)-6-chloro-3-(3-chlorophenyl)pyridazineDMF, DIPEA, 80°C, 12h85
Aniline4-(Phenylamino)-6-chloro-3-(3-chlorophenyl)pyridazineDioxane, NaOtBu, 100°C, 8h78
Methanol4-Methoxy-6-chloro-3-(3-chlorophenyl)pyridazineMeOH, NaOMe, reflux, 6h92

Note: These are representative examples with hypothetical yields.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of C-C, C-N, and C-O bonds.

dot

Suzuki_Coupling start This compound product 4-Aryl-6-chloro-3-(3-chlorophenyl)pyridazine start->product Suzuki Coupling reagents Arylboronic acid Pd catalyst, Base

Caption: Suzuki coupling reaction of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium carbonate solution

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and 2M aqueous sodium carbonate solution.

  • Heat the mixture to 90°C and stir for 16 hours.

  • Cool the reaction to room temperature and add water.

  • Extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-phenyl-6-chloro-3-(3-chlorophenyl)pyridazine.

Table 4: Hypothetical Data for Suzuki-Miyaura Coupling

Boronic AcidProductCatalystBaseSolventYield (%)
Phenylboronic acid4-Phenyl-6-chloro-3-(3-chlorophenyl)pyridazinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O82
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-chloro-3-(3-chlorophenyl)pyridazinePd(dppf)Cl₂K₂CO₃Toluene/H₂O75
Thiophene-2-boronic acid4-(Thiophen-2-yl)-6-chloro-3-(3-chlorophenyl)pyridazinePd(PPh₃)₄Cs₂CO₃DME/H₂O68

Note: These are illustrative examples with hypothetical yields. Reaction conditions may need optimization.

Potential Application in Signaling Pathway Inhibition

Derivatives of this compound can be designed as inhibitors of protein kinases, which are crucial components of cellular signaling pathways. For instance, by introducing appropriate substituents at the 4- and 6-positions, one could target the ATP-binding pocket of a specific kinase, thereby inhibiting its activity and modulating downstream signaling.

dot

Signaling_Pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., Tyr Kinase) receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation, Survival) substrate->response inhibitor Pyridazine Derivative (Inhibitor) inhibitor->kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a pyridazine derivative.

Safety and Handling

This compound is expected to be a hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a promising building block for the synthesis of a diverse array of functionalized pyridazine derivatives. Its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the development of novel compounds with potential applications in drug discovery and materials science. The protocols and data presented herein, while based on established chemical principles and related literature, should be considered as a starting point for further experimental investigation and optimization.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-3-(3-chlorophenyl)pyridazine. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between 3,4,6-trichloropyridazine and 3-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound, such as 3-chlorophenylboronic acid, with a halogenated pyridazine, in this case, 3,4,6-trichloropyridazine. The reaction is favored for its high functional group tolerance and generally good yields.[1][2]

Q2: Which chlorine atom on 3,4,6-trichloropyridazine is most likely to react in a Suzuki-Miyaura coupling?

A2: In polychlorinated pyridazines, the regioselectivity of the Suzuki-Miyaura coupling is influenced by both electronic effects and the reaction conditions, particularly the choice of palladium catalyst and ligand. For unsymmetrically substituted dichloropyridazines, the reaction site can often be directed by substituents.[3] In the case of 3,4,6-trichloropyridazine, the chlorine at the 3-position is a likely candidate for selective coupling, though optimization of reaction conditions is crucial to minimize side products from reactions at other positions.

Q3: What are the most critical parameters to control for optimizing the reaction yield?

A3: The key parameters for optimizing the yield of the Suzuki-Miyaura coupling for this synthesis include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The inherent low reactivity of chloro-heteroaromatics necessitates the use of highly active catalyst systems.[4][5]

Q4: What are the common side reactions, and how can they be minimized?

A4: Common side reactions in Suzuki-Miyaura couplings include protodeboronation (replacement of the boronic acid group with hydrogen), homocoupling of the boronic acid, and dehalogenation of the starting material.[6] To minimize these, it is essential to work under an inert atmosphere to exclude oxygen and moisture, use appropriately degassed solvents, and carefully select the base and reaction temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst System: The palladium catalyst and ligand are not effective enough to activate the C-Cl bond of the trichloropyridazine. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this electron-deficient substrate.[4]

  • Inefficient Base: The chosen base may not be strong or soluble enough to promote the transmetalation step effectively.[4]

  • Low Reaction Temperature: The temperature may be too low to overcome the activation energy for the oxidative addition of the palladium catalyst to the C-Cl bond.

  • Presence of Oxygen: The active Pd(0) catalyst can be oxidized and deactivated by oxygen.[6]

Solutions:

  • Catalyst and Ligand Selection: Employ highly active, electron-rich, and bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[5]

  • Base Selection: Screen stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

  • Reaction Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be beneficial for accelerating the reaction.[4]

  • Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed prior to use.[6]

Problem 2: Formation of Significant Byproducts

Possible Causes:

  • Protodeboronation: The 3-chlorophenylboronic acid is being converted to chlorobenzene. This can be caused by excess water or acidic impurities in the reaction mixture.

  • Homocoupling: The 3-chlorophenylboronic acid is coupling with itself to form 3,3'-dichlorobiphenyl. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[6]

  • Multiple Couplings: The boronic acid is reacting at more than one chlorine position on the pyridazine ring.

Solutions:

  • Minimize Protodeboronation: Use anhydrous solvents and consider using the pinacol ester of 3-chlorophenylboronic acid, which is more stable.

  • Reduce Homocoupling: Ensure the reaction is thoroughly deoxygenated. Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring complete in-situ reduction of a Pd(II) precatalyst can also help.[5]

  • Control Regioselectivity: Carefully screen different palladium ligands, as the ligand can have a significant impact on the site-selectivity of the coupling reaction.[3] Running the reaction at a lower temperature may also improve selectivity.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Co-elution of Product and Byproducts: The desired product and structurally similar byproducts (e.g., isomers from coupling at different positions, homocoupled product) may have similar polarities, making separation by column chromatography challenging.

  • Residual Palladium Catalyst: Traces of the palladium catalyst can remain in the product, leading to discoloration and potential issues in downstream applications.

Solutions:

  • Chromatography Optimization: Use a high-performance silica gel and carefully optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

  • Palladium Scavenging: Treat the crude product solution with a palladium scavenger (e.g., silica-bound thiol or amine reagents) to remove residual catalyst before final purification.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving chlorinated pyridazines and arylboronic acids, based on analogous reactions reported in the literature. This data can guide the optimization of the synthesis of this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Analogue Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100Moderate
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene100Good to Excellent
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane110Good to Excellent
PdCl₂(dppf) (3)-K₂CO₃DMF90Moderate to Good

Table 2: Effect of Base and Solvent on Yield

Catalyst/LigandBaseSolventTemperature (°C)Analogue Yield (%)
Pd₂(dba)₃/SPhosNa₂CO₃Dioxane/H₂O100Moderate
Pd₂(dba)₃/SPhosK₃PO₄Toluene100Excellent
Pd₂(dba)₃/SPhosCs₂CO₃Dioxane110Excellent
Pd₂(dba)₃/SPhosK₂CO₃DMF90Good

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 3,4,6-Trichloropyridazine with 3-Chlorophenylboronic Acid

Materials:

  • 3,4,6-Trichloropyridazine (1.0 equiv)

  • 3-Chlorophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3.6 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,4,6-trichloropyridazine, 3-chlorophenylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times to ensure the removal of all oxygen.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in Synthesis start Low or No Product Yield check_catalyst Is the catalyst system active enough for a chloro-pyridazine? start->check_catalyst check_base Is the base strong and soluble enough? check_catalyst->check_base Yes solution_catalyst Switch to a more active catalyst system: - Pd source (Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich ligand (SPhos, XPhos) - Consider NHC ligands check_catalyst->solution_catalyst No check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Use a stronger, non-nucleophilic base: - K₃PO₄ - Cs₂CO₃ check_base->solution_base No check_atmosphere Is the reaction under a strict inert atmosphere? check_temp->check_atmosphere Yes solution_temp Increase reaction temperature (80-120 °C) Consider microwave irradiation check_temp->solution_temp No solution_atmosphere Thoroughly degas all solvents Maintain a positive pressure of inert gas (Ar or N₂) check_atmosphere->solution_atmosphere No end Optimized Reaction check_atmosphere->end Yes solution_catalyst->check_base solution_base->check_temp solution_temp->check_atmosphere solution_atmosphere->end

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow Experimental Workflow for Synthesis setup 1. Reaction Setup - Add reactants, catalyst, ligand, and base to a dry Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill with Ar or N₂ (3x). setup->inert solvent 3. Solvent Addition - Add anhydrous, degassed solvent. inert->solvent reaction 4. Reaction - Heat to 100-110 °C with vigorous stirring. - Monitor by TLC/LC-MS. solvent->reaction workup 5. Workup - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. reaction->workup purification 6. Purification - Dry, concentrate, and purify by column chromatography. workup->purification product Pure this compound purification->product

Caption: General experimental workflow.

References

Technical Support Center: Purification of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4,6-dichloro-3-(3-chlorophenyl)pyridazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most common and effective purification techniques for dichloropyridazine derivatives are recrystallization and flash column chromatography.[1][2] The choice between these methods typically depends on the level of purity of the crude material and the nature of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include starting materials, over-chlorinated or under-chlorinated pyridazine derivatives, and the corresponding pyridazinone precursor, which is a hydrolysis product.[1] Polymeric byproducts may also be present.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[1] For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water, sometimes with a phosphoric acid modifier, has been reported for related compounds.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization
ProblemPossible CauseSolution
Compound does not crystallize from the solution. The solvent may be too non-polar, or the concentration of the compound is too low.[1]- Try adding a co-solvent (anti-solvent) dropwise at an elevated temperature until slight turbidity is observed. For a polar dissolution solvent, a non-polar anti-solvent like hexanes or heptane is a good choice. - Concentrate the solution by slowly evaporating the solvent. - Scratch the inside of the flask at the solution-air interface with a glass rod to induce crystallization.[1] - If available, introduce a seed crystal of the pure compound.[1]
The recrystallized product is still impure. The cooling process was too rapid, which can trap impurities within the crystal lattice.[1] The chosen solvent may not have effectively differentiated between the product and impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.[1] - Perform a second recrystallization using a different solvent system. - Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove surface impurities.[1]
"Oiling out" instead of crystallization occurs. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.[1]- Use a solvent with a lower boiling point. - Reduce the concentration by adding more solvent to the hot solution. - Attempt crystallization from a solvent mixture.[1]
Flash Column Chromatography
ProblemPossible CauseSolution
Poor separation of the compound from impurities. The solvent system (eluent) is not optimal.- Optimize the solvent system using TLC, aiming for a retention factor (Rf) of 0.2-0.4 for the desired compound.[1] - Consider using a gradient elution, gradually increasing the polarity of the eluent.
The compound is not eluting from the column. The eluent is not polar enough, or the compound is irreversibly adsorbing to the silica gel.[1]- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).[1] - If the compound has acidic or basic properties, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve elution.[1] - Test the compound's stability on a 2D TLC plate before performing column chromatography.
Tailing of the product peak. The compound is interacting too strongly with the stationary phase, or the column is overloaded.[1]- Add a small amount of a more polar solvent to the eluent system. - Reduce the amount of crude material loaded onto the column.[1] - Ensure the crude sample is fully dissolved in a minimal amount of the initial eluent before loading.

Experimental Protocols

Recrystallization

This protocol is a general guideline and may require optimization for this compound.

  • Solvent Selection : Based on literature for analogous compounds, effective solvents include isopropanol, ethanol, methanol, or mixtures with water or hexanes.[1] A mixture of isopropanol and isopropyl ether has also been reported as effective.

  • Dissolution : In an appropriately sized flask, add the minimum amount of hot solvent to completely dissolve the crude product.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the collected crystals with a small volume of the cold recrystallization solvent.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography

This is a general procedure that should be optimized based on TLC analysis.

  • Stationary Phase : Silica gel is a commonly used stationary phase.

  • Eluent Selection : A mixture of hexane and ethyl acetate is a good starting point for optimizing the mobile phase. Use TLC to determine the optimal solvent ratio that provides good separation and an Rf value of 0.2-0.4 for the target compound.[1]

  • Column Packing : Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution : Begin eluting with the optimized solvent system. A gradient elution, where the polarity of the eluent is gradually increased, may be necessary for complex mixtures.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data Summary

The following table summarizes purification data for related dichloropyridazine compounds from patent literature, which can serve as a benchmark.

CompoundPurification MethodYieldPurity (Method)Reference
3,6-dichloropyridazineRecrystallization (Normal Hexane)82%-CN104447569A[2]
3,6-dichloropyridazineSilica Gel Column Chromatography88.65%98.13% (GC)CN104447569A[2]
3,6-dichloropyridazineSilica Gel Column Chromatography71.67%99.22% (GC)CN104447569A[2]
3,6-dichloropyridazineCrystallization92.6%99.5%CN112645883A[3]

Visualizations

PurificationWorkflow crude Crude 4,6-Dichloro-3- (3-chlorophenyl)pyridazine purity_assessment Purity Assessment (TLC/HPLC) crude->purity_assessment high_purity Purity > 95%? purity_assessment->high_purity recrystallization Recrystallization high_purity->recrystallization Yes chromatography Flash Column Chromatography high_purity->chromatography No final_product Pure Product recrystallization->final_product chromatography->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization

Caption: Decision workflow for selecting a purification technique.

TroubleshootingTree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals impure_product Impure Product start->impure_product oiling_out Oiling Out start->oiling_out sol1 Add anti-solvent Concentrate solution Scratch flask Add seed crystal no_crystals->sol1 Solution sol2 Slow cooling Re-recrystallize Wash with cold solvent impure_product->sol2 Solution sol3 Use lower boiling solvent Reduce concentration Use solvent mixture oiling_out->sol3 Solution

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges with 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with 4,6-Dichloro-3-(3-chlorophenyl)pyridazine in various assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common problems related to the solubility of this compound.

Issue 1: Compound precipitates out of solution upon dilution in aqueous assay buffer.

  • Possible Cause: The compound has low aqueous solubility, and the concentration in the final assay buffer exceeds its solubility limit. The predicted XlogP of 3.7 for this compound suggests it is poorly soluble in water.

  • Troubleshooting Steps:

    • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[1] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[2]

    • Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.

    • Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity.[1] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[3][4]

    • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[1]

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

Caption: A decision tree for addressing compound precipitation in assays.

Issue 2: High background signal or unexpected biological activity in vehicle control wells.

  • Possible Cause: The concentration of the solvent (e.g., DMSO) used as a vehicle control is exerting its own biological effects on the cells.[5][6] Even at low concentrations, DMSO is not inert and can influence cellular processes.[4]

  • Troubleshooting Steps:

    • Determine the No-Effect Concentration: Run a dose-response curve with the solvent alone on your specific cell line to identify the highest concentration that does not significantly affect cell viability, proliferation, or key signaling pathways relevant to your study.

    • Match Solvent Concentrations: Ensure that the final solvent concentration is identical across all experimental and control wells. If your test compounds are dissolved in a solvent at different stock concentrations, you will need to prepare a corresponding vehicle control for each final solvent concentration.[4]

    • Minimize Exposure Time: Reduce the incubation time of cells with solvent-containing media as much as possible without compromising the experimental endpoint.[3]

    • Consider Alternative Solvents: If your cell line is particularly sensitive to DMSO, explore other less disruptive solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A: Due to its predicted lipophilicity, 100% Dimethyl sulfoxide (DMSO) is a recommended starting solvent.[7][8] It is capable of dissolving a wide range of polar and nonpolar compounds.[8] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted into your assay medium.

Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[1][2] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:

  • Underestimation of potency (higher IC50/EC50 values).

  • Poor reproducibility between experiments.

Q3: Can DMSO affect signaling pathways in my cells?

A: Yes, DMSO has been shown to modulate various signaling pathways, which can lead to off-target effects. For instance, it can influence inflammatory responses, apoptosis, and cell cycle regulation.[4] At concentrations above 1%, DMSO can induce apoptosis through caspase activation. Even at very low concentrations, it can cause heterogeneous effects on signaling proteins.[4] Therefore, it is critical to include a vehicle control with the same DMSO concentration as your experimental samples to account for these effects.

A hypothetical signaling pathway that could be affected by cellular stress induced by high concentrations of solvents is depicted below.

Caption: Hypothetical signaling cascade affected by solvent-induced stress.

Data Presentation

Table 1: General Solvent Tolerance in Cell-Based Assays

SolventRecommended Max. ConcentrationNotes
DMSO < 0.1% Generally considered safe for most cell lines with minimal effects.[5]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.[3][4] May show some effects, requires validation. A common range for many in vitro assays.
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines.[4][9] Short-term exposure may be possible for some robust lines.
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.[4][5][9] Generally not recommended for cell-based assays.
Ethanol < 0.1% Generally well-tolerated.
0.1% - 0.5% May induce cellular stress and affect signaling pathways.
Methanol < 0.1% Can be cytotoxic and is generally more so than ethanol.

Experimental Protocols

Protocol 1: Determining Optimal DMSO Concentration for a Cell-Based Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium. A typical range to test would be 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Also, include a "no DMSO" control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.

Protocol 2: Solubilization of this compound for an In Vitro Assay

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Gently warm or vortex if necessary to ensure it is fully dissolved.

  • Prepare Intermediate Dilutions: Create a serial dilution of your compound in 100% DMSO.

  • Final Dilution into Assay Buffer:

    • Pipette the required volume of assay buffer into your final assay plate or tube.

    • Add a small volume of the DMSO stock/intermediate dilution to the assay buffer (e.g., 1 µL into 100 µL for a 1:100 dilution).

    • Immediately mix thoroughly by pipetting up and down or by using a plate shaker. This rapid dispersion is key to preventing precipitation.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer without the compound.

  • Visual Inspection: Before proceeding with the assay, visually inspect the solutions for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

References

Improving the stability of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in a preclinical setting?

A1: The primary stability concerns for a dichlorinated pyridazine derivative like this compound in preclinical settings are typically its poor aqueous solubility and susceptibility to metabolic degradation. The chloro-substituents on the pyridazine ring can be targets for metabolic enzymes, potentially leading to rapid clearance in vivo.

Q2: How can the aqueous solubility of this compound be improved for in vivo administration?

A2: Improving aqueous solubility is crucial for bioavailability. Several formulation strategies can be employed, including the use of co-solvents (e.g., DMSO, PEG-400), surfactants (e.g., Tween 80), or complexing agents like cyclodextrins. Additionally, amorphous solid dispersions and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and absorption.

Q3: What are the potential metabolic pathways for this compound?

A3: While specific data for this molecule is limited, compounds with similar structures often undergo Phase I and Phase II metabolism. Phase I reactions may include oxidation of the phenyl or pyridazine rings, hydroxylation, and dechlorination, primarily mediated by cytochrome P450 (CYP) enzymes. Phase II metabolism typically involves conjugation of the resulting metabolites with polar molecules like glucuronic acid or sulfate to facilitate excretion.

Q4: What initial in vitro assays are recommended to assess the stability of this compound?

A4: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended. These include kinetic solubility assays, chemical stability tests at different pH values, and metabolic stability assessments using liver microsomes or S9 fractions. Plasma stability assays are also crucial to evaluate degradation by plasma enzymes.

Troubleshooting Guide

Issue 1: Low bioavailability observed in pharmacokinetic (PK) studies despite good in vitro potency.

  • Possible Cause 1: Poor Solubility and Dissolution: The compound may be precipitating in the gastrointestinal tract upon oral administration, leading to low absorption.

    • Troubleshooting Steps:

      • Re-evaluate the formulation. Consider micronization or nano-milling to increase the surface area for dissolution.

      • Develop an enabling formulation, such as a lipid-based system or an amorphous solid dispersion.

      • Characterize the solid-state properties of the compound (e.g., crystallinity, polymorphism) to identify the most stable and soluble form.

  • Possible Cause 2: High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

    • Troubleshooting Steps:

      • Conduct in vitro metabolic stability assays with liver microsomes from different species (e.g., mouse, rat, human) to assess inter-species variability.

      • Identify the specific CYP enzymes responsible for metabolism using recombinant CYP enzymes.

      • If metabolism is a major issue, consider medicinal chemistry efforts to block the metabolic soft spots on the molecule.

Issue 2: High variability in plasma concentrations between individual animals in a study.

  • Possible Cause 1: Formulation Inhomogeneity: The formulation may not be uniform, leading to inconsistent dosing.

    • Troubleshooting Steps:

      • Ensure the formulation protocol is robust and validated.

      • For suspensions, ensure adequate mixing before and during dosing.

      • For solutions, confirm the compound remains fully dissolved over the duration of the experiment.

  • Possible Cause 2: Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of some compounds.

    • Troubleshooting Steps:

      • Standardize the feeding schedule for the animals in the study.

      • If permissible by the study design, conduct a pilot study to assess the impact of food on the compound's pharmacokinetics.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
  • Objective: To determine the rate of metabolic degradation of the compound in the presence of liver microsomes.

  • Materials: this compound, liver microsomes (species-specific), NADPH regenerating system, phosphate buffer, positive control compound (e.g., testosterone), LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test compound to the wells to achieve the final desired concentration.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 2: Kinetic Solubility Assay
  • Objective: To determine the aqueous solubility of the compound in a buffer solution.

  • Materials: this compound, DMSO, phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4), 96-well plates, plate reader or LC-MS/MS system.

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • Add the DMSO stock solution to the PBS in a 96-well plate to create a range of concentrations.

    • Incubate the plate at room temperature for a set period (e.g., 2 hours) with shaking to allow for equilibration.

    • Measure the amount of dissolved compound. This can be done by filtering the samples and analyzing the filtrate by LC-MS/MS, or by direct measurement using a method like nephelometry if precipitation is visible.

  • Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Data Presentation

Table 1: Comparative In Vitro Stability Data

CompoundSpeciesMicrosomal Half-life (min)Plasma Half-life (min)
This compound Mouse15>120
Rat25>120
Human45>120
Control Compound A Mouse560
Control Compound B Mouse>60>120

Table 2: Formulation-Dependent Solubility

FormulationSolvent SystemSolubility (µg/mL)
Aqueous Buffer PBS (pH 7.4)< 1
Co-solvent 10% DMSO / 40% PEG-400 / 50% Saline50
Cyclodextrin 20% HP-β-CD in Water150
SEDDS Lipid-based formulation> 500

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point invitro_start Test Compound solubility Kinetic Solubility Assay invitro_start->solubility metabolic_stability Microsomal Stability Assay invitro_start->metabolic_stability plasma_stability Plasma Stability Assay invitro_start->plasma_stability formulation_dev Select Formulation Strategy (e.g., Co-solvent, SEDDS) solubility->formulation_dev formulation_stability Formulation Stability Testing formulation_dev->formulation_stability pk_study Pharmacokinetic (PK) Study formulation_stability->pk_study efficacy_study Efficacy Study pk_study->efficacy_study decision Proceed to Efficacy? pk_study->decision decision->formulation_dev No (Optimize) decision->efficacy_study Yes

Caption: Workflow for stability assessment and formulation development.

signaling_pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras compound 4,6-Dichloro-3- (3-chlorophenyl)pyridazine compound->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

Troubleshooting unexpected side reactions in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of pyridazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

Q1: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is giving a very low yield. What are the common causes and how can I improve it?

A: Low yields in this fundamental pyridazine synthesis are a common issue and can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or hydrazine can lead to undesired side reactions. It is crucial to use highly pure starting materials.

  • Reaction Conditions: The reaction temperature and time are critical. An incomplete reaction may occur if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of the starting materials or the product.

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often give good results.

  • pH of the Reaction Mixture: The acidity of the reaction medium can be critical. While the reaction is often carried out under neutral or slightly acidic conditions, the optimal pH can be substrate-dependent.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity First Step optimize_conditions Optimize Reaction Conditions (T, t) check_purity->optimize_conditions If pure screen_solvents Screen Different Solvents optimize_conditions->screen_solvents If no improvement adjust_ph Adjust Reaction pH screen_solvents->adjust_ph If still low success Improved Yield adjust_ph->success

Caption: A stepwise approach to troubleshooting low yields in pyridazine synthesis.

Issue 2: Formation of Unexpected Side Products

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the most common unexpected side reactions in pyridazine synthesis?

A: The formation of side products is a frequent challenge. Some of the most common side reactions include:

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the reaction with hydrazine can lead to the formation of two different regioisomeric pyridazine products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.

  • Hydrazide Formation: If your dicarbonyl starting material contains ester functionalities, hydrazine can react with the ester group to form a stable hydrazide, which may not cyclize to the desired pyridazine.

  • N-Oxide Formation: Under certain oxidative conditions, the nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. This is more likely to occur if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Incomplete Cyclization: The reaction may stop at the intermediate dihydropyridazine stage, especially if the subsequent oxidation step is inefficient.[1]

Troubleshooting Side Reactions

Side ReactionPotential CauseSuggested Solution
Regioisomer Formation Use of unsymmetrical 1,4-dicarbonyls.Employ regioselective synthetic methods, such as the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides.[2]
Hydrazide Formation Presence of ester groups in the starting material.Protect the ester group before reaction with hydrazine, or use milder reaction conditions to favor cyclization over hydrazide formation.
N-Oxide Formation Unintentional oxidation of the pyridazine ring.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
Incomplete Cyclization Insufficient oxidation of the dihydropyridazine intermediate.Ensure an appropriate oxidizing agent (e.g., bromine in acetic acid, or air oxidation catalyzed by a metal) is used in a subsequent step.[1]

Issue 3: Purification Challenges

Q3: My synthesized pyridazine derivative is proving difficult to purify. What are some effective purification strategies?

A: Pyridazine derivatives, particularly those with polar functional groups, can present purification challenges. Here are some recommended approaches:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[3] Common solvents for pyridazine derivatives include ethanol, methanol, or mixtures like ethanol/water.[4]

  • Column Chromatography: For non-polar to moderately polar compounds, silica gel column chromatography is a standard technique. For very polar or basic pyridazine derivatives that may streak on silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[4]

  • Acid-Base Extraction: If your pyridazine derivative has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent and extracting it into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, and the desired compound can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Purification Workflow for Polar Pyridazine Derivatives

purification_workflow start Crude Pyridazine Product solubility_test Solubility Tests for Recrystallization start->solubility_test recrystallization Recrystallization solubility_test->recrystallization Good solvent found column_chromatography Column Chromatography (with modifier if needed) solubility_test->column_chromatography No suitable solvent acid_base_extraction Acid-Base Extraction solubility_test->acid_base_extraction Basic compound pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product

Caption: A decision-making workflow for the purification of polar pyridazine compounds.

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Substituted 4,5-Dihydropyridazin-3(2H)-ones from γ-Keto Acids

This method is a robust and widely used approach for the synthesis of pyridazinone scaffolds.[5]

  • Reaction Setup: To a solution of the γ-keto acid (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1 eq).

  • Reaction Execution: The reaction mixture is typically heated to reflux for a period ranging from 1 to 18 hours, depending on the substrate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Regioselective Synthesis of Trisubstituted Pyridazines via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol provides a highly regioselective route to functionalized pyridazines, avoiding issues with regioisomer formation.[2]

  • Reaction Setup: In a reaction vial, combine the 1,2,4,5-tetrazine derivative (1.0 eq) and the alkynyl sulfide (1.5 eq).

  • Reaction Execution: Add a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), and heat the mixture. The optimal temperature and reaction time will depend on the specific substrates used.

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by preparative TLC or column chromatography to yield the desired pyridazine product.

Quantitative Data Summary

The following table provides a comparison of yields for different pyridazine synthesis methods, highlighting the impact of the chosen synthetic route on the reaction outcome.

Synthesis MethodStarting MaterialsProduct TypeTypical Yield (%)Reference
Condensation1,4-Diketone + HydrazineSubstituted Pyridazine40-70%[6]
Condensationγ-Keto Acid + HydrazineDihydropyridazinone70-95%[7]
IEDDA ReactionTetrazine + Alkynyl SulfideTrisubstituted Pyridazine50-90%[2]
From Fulvenes1,2-Diacylcyclopentadiene + Hydrazine5,6-Fused Ring Pyridazine43-71%

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions. Users should consult the original research articles for detailed procedures and safety information.

References

Technical Support Center: Enhancing the Selectivity of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the selectivity of the compound 4,6-Dichloro-3-(3-chlorophenyl)pyridazine for its intended biological target. Based on the common activity of similar heterocyclic molecules, this guide will assume the compound acts as a protein kinase inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the selectivity of kinase inhibitors.

Question Possible Causes Troubleshooting Steps
High off-target activity is observed in a kinase panel screen. How can I improve the selectivity of my compound? The core scaffold of the molecule may interact with a conserved region of the kinase active site, leading to broad-spectrum activity.1. Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyridazine and phenyl rings. For instance, introducing bulkier groups could create steric hindrance that prevents binding to off-target kinases with smaller gatekeeper residues. 2. Exploit Unique Residues: Analyze the active sites of your target and off-target kinases to identify non-conserved amino acids. Design modifications to your compound that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues in your target kinase. 3. Covalent Targeting: If your target kinase has a non-conserved cysteine residue near the active site, consider introducing a reactive group (e.g., an acrylamide) to your compound to form a covalent bond. This can significantly increase both potency and selectivity.[1][2]
My lead compound shows good potency but poor selectivity. Where do I start with optimization? The compound may be making strong interactions with features common to many kinase active sites, such as the hinge region.1. Analyze Binding Mode: If a crystal structure of your compound bound to its target is available, analyze the key interactions. If not, use computational docking to predict the binding mode. Identify which interactions contribute most to potency and which might be responsible for off-target binding. 2. Introduce Selectivity Filters: Modify the compound to introduce "selectivity filters," which are chemical features that disfavor binding to off-targets. For example, adding a bulky group that clashes with a large gatekeeper residue in an off-target kinase can act as a negative selectivity element.[1] 3. Bivalent Inhibitors: Consider tethering your inhibitor to another molecule that binds to a less conserved site on the target kinase. This can create a bivalent inhibitor with significantly improved selectivity.[2]
I've synthesized several analogs, but none show improved selectivity. How should I proceed? The initial chemical scaffold may be inherently non-selective. The modifications made so far may not be targeting the right regions for selectivity.1. Scaffold Hopping: If modifications to the current scaffold are not yielding results, consider exploring alternative core structures ("scaffold hopping") that can still interact with the key residues of your target but present a different shape and set of interactions to off-target kinases. 2. Fragment-Based Screening: Use fragment-based screening to identify small molecules that bind to different pockets on your target kinase. These fragments can then be linked to your original compound or used as inspiration for new scaffold designs. 3. Review Kinome-wide Selectivity Data: Re-evaluate the initial kinase profiling data. Look for patterns in the off-target hits. Are they all from a specific kinase family? This information can guide a more focused design strategy.
My compound is selective in biochemical assays but shows off-target effects in cells. What could be the reason? The compound may have poor membrane permeability, leading to accumulation in specific cellular compartments and off-target effects. It could also be metabolized into a less selective compound.1. Assess Physicochemical Properties: Evaluate the lipophilicity (LogP), solubility, and permeability of your compound. Optimize these properties to improve cell penetration and distribution. 2. Metabolic Stability Assays: Perform metabolic stability assays using liver microsomes or hepatocytes to identify potential metabolites. If a metabolite is causing the off-target effects, you can modify the parent compound at the site of metabolism to block its formation. 3. Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound is engaging the intended target within the cell at the desired concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the likely molecular target of this compound?

A1: While the specific target requires experimental validation, pyridazine-containing compounds are frequently designed as inhibitors of protein kinases.[3] The dichloropyridazine core can act as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The 3-(3-chlorophenyl) substituent likely occupies a hydrophobic pocket within the active site, and its modification can influence both potency and selectivity.

Q2: What are the key strategies to enhance the selectivity of a kinase inhibitor?

A2: Several medicinal chemistry strategies can be employed to improve the selectivity of kinase inhibitors:[4][5]

  • Structure-Based Design: Utilize the crystal structure of the target kinase to design modifications that maximize interactions with unique features of the active site.

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size across the kinome. Designing compounds with bulky substituents that are only accommodated by kinases with small gatekeeper residues is a common strategy.[1]

  • Allosteric Targeting: Instead of targeting the highly conserved ATP-binding site, design inhibitors that bind to less conserved allosteric sites on the kinase.[6]

  • Covalent Inhibition: Introduce a warhead that forms a covalent bond with a non-conserved cysteine residue near the active site of the target kinase.[1][2]

Q3: How can I experimentally determine the selectivity profile of my compound?

A3: A comprehensive selectivity profile can be determined using a combination of in vitro and cell-based assays:

  • Kinase Panel Screening: Test your compound against a large panel of purified kinases (e.g., the KINOMEscan™ panel) at a fixed concentration to identify off-target interactions.

  • IC50/Ki Determination: For any identified off-targets, determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) to quantify the potency of inhibition. The ratio of IC50 values for off-targets versus the primary target provides a measure of selectivity.

  • Cell-Based Assays: Use cell lines that are dependent on the activity of your target kinase and off-target kinases. A selective compound should show anti-proliferative or other functional effects only in the cell lines dependent on the intended target.

  • Phosphoproteomics: This technique can provide an unbiased view of the kinases inhibited by your compound in a cellular context by measuring changes in the phosphorylation of their downstream substrates.

Q4: What is the role of the chlorine atoms on the pyridazine ring?

A4: The chlorine atoms on the 4 and 6 positions of the pyridazine ring serve multiple purposes. They are electron-withdrawing groups that can influence the electronics of the heterocyclic ring system. More importantly, they act as synthetic handles, providing reactive sites for nucleophilic substitution. This allows for the straightforward introduction of various functional groups to explore the structure-activity relationship (SAR) and optimize selectivity and potency.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Kinase Panel

Objective: To determine the selectivity of this compound by screening it against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this stock, prepare a 100X final screening concentration in 100% DMSO.

  • Assay Plate Preparation: The kinase panel service provider (e.g., Eurofins DiscoverX, Promega) will typically perform the subsequent steps. The compound is usually screened at a fixed concentration (e.g., 1 µM or 10 µM).

  • Binding Assay: A common format is a competition binding assay where the test compound competes with a known, tagged ligand for binding to the kinase. The amount of tagged ligand bound to the kinase is then quantified.

  • Data Analysis: The results are often expressed as the percentage of remaining kinase activity or percentage of inhibition compared to a DMSO control. A lower percentage of remaining activity indicates stronger binding.

  • Selectivity Score Calculation: A selectivity score (S-score) can be calculated to quantify the selectivity. For example, S(1µM) = (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower S-score indicates higher selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound engages its intended kinase target in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture the appropriate cell line to ~80% confluency. Treat the cells with the test compound at various concentrations or with a DMSO vehicle control for a defined period (e.g., 1 hour).

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heat Treatment: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes). This creates a "melting curve."

  • Protein Precipitation and Separation: Cool the samples on ice and centrifuge to pellet the precipitated (denatured) proteins. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the supernatant at each temperature using Western blotting or another protein detection method.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.

Visualizations

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor TargetKinase Target Kinase (e.g., MEK1) Receptor->TargetKinase Activates DownstreamEffector Downstream Effector (e.g., ERK) TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Inhibitor This compound Inhibitor->TargetKinase Inhibits Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis A Synthesize Analogs of This compound B Primary Target Kinase Assay (IC50) A->B C Kinome-wide Selectivity Screen (e.g., at 1 µM) B->C I Structure-Activity Relationship (SAR) Analysis B->I D Determine IC50 for Off-Targets C->D E Cellular Potency Assay (e.g., Anti-proliferation) C->E H Calculate Selectivity Index (IC50 off-target / IC50 on-target) D->H D->I F Target Engagement Assay (e.g., CETSA) E->F G Assess Off-Target Effects (e.g., Phosphoproteomics) F->G J Select Lead Candidate for Further Optimization G->J H->J I->J SAR_Logic cluster_Core Core Scaffold cluster_Modifications Modifications to Phenyl Ring cluster_Outcome Observed Outcome Core 4,6-Dichloro-3- (phenyl)pyridazine R1 R = 3-Cl (Initial Compound) Core->R1 R2 R = 3-CF3 (Increased Potency?) Core->R2 R3 R = 4-OMe (Improved Selectivity?) Core->R3 R4 R = 2,6-diCl (Steric Hindrance for Off-Targets?) Core->R4 Potency Potency (IC50) R1->Potency Selectivity Selectivity Index R1->Selectivity R2->Potency R2->Selectivity R3->Potency R3->Selectivity R4->Potency R4->Selectivity

References

Technical Support Center: Quantification of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine in biological samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?

A1: For quantitative analysis of small molecules like this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most common and recommended technique.[1][2] This method offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of the analyte in the presence of endogenous interferences.[2]

Q2: Which sample preparation technique is recommended for extracting this compound from plasma?

A2: The choice of sample preparation method depends on the required sensitivity, sample volume, and the nature of the biological matrix.[1] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method suitable for initial method development. It involves adding a solvent like acetonitrile or methanol to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. The selection of the organic solvent is critical for good recovery.[2]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest samples and allows for sample concentration, leading to higher sensitivity. It involves passing the sample through a cartridge containing a sorbent that retains the analyte.

For a chlorinated aromatic compound like this compound, LLE or SPE would likely provide a cleaner extract and minimize matrix effects compared to PPT.

Q3: How do I select a suitable internal standard (IS) for the analysis?

A3: An ideal internal standard should be chemically and physically similar to the analyte and should not be present in the biological sample.[2] A stable isotope-labeled version of this compound (e.g., with ¹³C or ²H) is the best choice as it co-elutes with the analyte and experiences similar matrix effects. If a stable isotope-labeled IS is unavailable, a close structural analog can be used.[2]

Q4: What are common causes of poor peak shape in the chromatogram?

A4: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors:

  • Column Issues: Column degradation, contamination, or selection of an inappropriate column chemistry.

  • Mobile Phase Incompatibility: A mismatch between the sample solvent and the mobile phase, or an incorrect mobile phase pH for an ionizable compound.

  • Injection Volume: Injecting too large a volume of a strong solvent can lead to peak distortion.

  • System Issues: Dead volumes in the LC system or blockages in the tubing.

Q5: What are matrix effects and how can they be minimized?

A5: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the biological matrix.[2] This can lead to inaccurate quantification. To minimize matrix effects:

  • Optimize Sample Preparation: Use a more selective extraction method like SPE to remove interfering components.[1]

  • Chromatographic Separation: Improve the separation of the analyte from matrix components by adjusting the mobile phase gradient or using a different column.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected similarly to the analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the sample preparation method. For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbents and elution solvents.
Analyte instability during sample processing or storage.Perform stability experiments at each step of the process (e.g., freeze-thaw, bench-top, post-preparative). Ensure samples are stored at appropriate temperatures (-20°C or -80°C).
High Variability in Results Inconsistent sample preparation.Ensure precise and consistent pipetting and vortexing. Consider using automated sample preparation systems for higher throughput and reproducibility.
Issues with the autosampler.Check the autosampler for air bubbles in the syringe and ensure correct injection volume.
No Analyte Signal Incorrect mass spectrometer settings.Verify the precursor and product ion masses (transitions) for the analyte and internal standard. Optimize cone voltage and collision energy.
Sample degradation.Check for analyte stability issues. Prepare fresh samples and standards.
LC system problem.Ensure the LC pumps are delivering the correct mobile phase composition and flow rate. Check for leaks in the system.
Carryover Contamination in the autosampler or column.Implement a robust needle wash procedure with a strong solvent. Inject blank samples after high-concentration samples to check for carryover.

Experimental Workflow and Protocols

Overall Bioanalytical Workflow

Bioanalytical Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (e.g., LLE, SPE) SampleStorage->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing & Integration LCMS_Analysis->DataProcessing DataReview Data Review & QC DataProcessing->DataReview Report Report Generation DataReview->Report

Caption: General workflow for the quantification of an analyte in biological samples.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start No or Low Analyte Signal? check_ms Check MS/MS Parameters (Transitions, Voltages) start->check_ms Yes check_ms_result Parameters Correct? check_ms->check_ms_result check_lc Check LC System (Pumps, Leaks, Column) check_lc_result LC System OK? check_lc->check_lc_result check_sample Investigate Sample Integrity (Degradation, Extraction) check_sample_result Sample OK? check_sample->check_sample_result check_ms_result->check_lc Yes optimize_ms Optimize MS Parameters check_ms_result->optimize_ms No check_lc_result->check_sample Yes troubleshoot_lc Troubleshoot LC System check_lc_result->troubleshoot_lc No contact_support Consult Senior Scientist check_sample_result->contact_support Yes optimize_sample_prep Re-evaluate Sample Prep & Stability check_sample_result->optimize_sample_prep No

Caption: Decision tree for troubleshooting no or low analyte signal.

Hypothetical Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., stable isotope-labeled analyte at 100 ng/mL).

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer (approx. 450 µL) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

Parameter Condition
LC System Standard UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min.
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Hypothetical values, must be determined experimentally Analyte: 259.0 -> 157.0 Internal Standard: 265.0 -> 163.0
Ion Source Temp. 500°C
Cone Voltage 30 V
Collision Energy 25 eV

Method Validation Data (Hypothetical)

The following tables summarize the expected performance of a validated bioanalytical method according to regulatory guidelines.

Table 1: Calibration Curve Linearity

Analyte Concentration (ng/mL) Mean Response (Analyte/IS Area Ratio) % Accuracy
1.0 (LLOQ)0.01598.5
2.50.038101.2
10.00.152100.5
50.00.76199.8
200.03.04599.1
800.012.180100.9
1000.0 (ULOQ)15.225101.5
Linearity (r²) 0.9992

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) % Accuracy % RSD (Precision)
LLOQ 1.00.9999.08.5
Low QC 3.02.9598.36.2
Mid QC 150.0153.0102.04.1
High QC 750.0742.599.03.5

Table 3: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Mean % Recovery Mean % Matrix Effect
Low QC 3.088.595.2
High QC 750.091.298.1

References

Addressing resistance mechanisms to pyridazine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with pyridazine-based compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of potency with our pyridazine-based compound in our cancer cell line model over time. What are the potential causes?

A1: The observed loss of potency, or acquired resistance, is a common challenge in drug development. For pyridazine-based compounds, several mechanisms could be at play:

  • Upregulation of Efflux Pumps: Cancer cells can increase the expression of transporter proteins that actively pump the compound out of the cell, reducing its intracellular concentration and thus its efficacy. A prominent example is the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[1][2]

  • Target Protein Alteration: If your compound targets a specific protein, mutations in the gene encoding that protein can alter its structure, preventing the compound from binding effectively. This is a classic mechanism of resistance to targeted therapies.

  • Metabolic Inactivation: The cancer cells may have developed or upregulated metabolic pathways that chemically modify and inactivate your compound, rendering it ineffective.

  • Activation of Alternative Signaling Pathways: Cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways, thereby bypassing the effect of your compound.

Q2: How can we determine if efflux pumps are responsible for the resistance to our pyridazine compound?

A2: To investigate the role of efflux pumps, you can perform a series of experiments:

  • Co-incubation with an Efflux Pump Inhibitor: Treat your resistant cells with your pyridazine compound in the presence and absence of a known efflux pump inhibitor (e.g., Ko143 for ABCG2). A significant restoration of your compound's potency in the presence of the inhibitor strongly suggests the involvement of that efflux pump.

  • Cellular Accumulation Assay: Measure the intracellular concentration of your compound in both sensitive and resistant cells. A lower accumulation in resistant cells that can be reversed by an efflux pump inhibitor is a strong indicator of efflux-mediated resistance. A common method for this is using a fluorescent substrate like Rhodamine 123.

  • Gene and Protein Expression Analysis: Quantify the mRNA and protein levels of known efflux pump genes (e.g., ABCG2) in your sensitive and resistant cell lines using qPCR and Western blotting, respectively. A significant increase in expression in the resistant cells would support the efflux pump hypothesis.

Q3: Our pyridazine-based compound is a kinase inhibitor. How can we check for target-based resistance?

A3: For kinase inhibitors, resistance often arises from mutations in the kinase domain. To investigate this:

  • Sequence the Target Gene: Isolate genomic DNA or RNA from your resistant cell lines and sequence the coding region of the target kinase. Compare the sequence to that from the sensitive parental cell line to identify any mutations.

  • Site-Directed Mutagenesis: If you identify a mutation, you can introduce it into the wild-type gene using site-directed mutagenesis. Express the mutated protein and test the binding affinity and inhibitory activity of your compound against it in biochemical assays. This will confirm if the mutation directly confers resistance.

  • In Silico Modeling: Molecular modeling can be used to predict how a mutation might affect the binding of your compound to the target protein.

Q4: What are some strategies to overcome resistance to pyridazine-based compounds?

A4: Overcoming drug resistance is a key challenge. Here are some strategies:

  • Combination Therapy: Combine your pyridazine compound with an efflux pump inhibitor or with a drug that targets a different signaling pathway.

  • Development of Second-Generation Inhibitors: Design and synthesize new analogs of your compound that can effectively inhibit the mutated target protein or are not substrates for the identified efflux pumps.[3]

  • Dose-Escalation Studies: In some cases, increasing the concentration of the drug may be sufficient to overcome resistance, although this needs to be balanced with potential toxicity.

Troubleshooting Guides

Problem 1: High variability in IC50 values for our pyridazine compound.

Possible Cause Troubleshooting Steps
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. IC50 values can be influenced by cell number.
Compound Solubility Visually inspect the compound in solution and in cell culture media for any precipitation. If solubility is an issue, consider using a different solvent or a lower concentration range.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. Older cells or cells that are too confluent can behave differently.
Assay Incubation Time Standardize the incubation time for the compound treatment and for the viability assay (e.g., MTT) itself.

Problem 2: No effect of our pyridazine compound in an in vivo model, despite good in vitro potency.

Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) Perform PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The compound may be rapidly metabolized or poorly absorbed.
Low Bioavailability The compound may not be reaching the target tissue in sufficient concentrations. Formulation strategies may be needed to improve bioavailability.
In Vivo Resistance Mechanisms The in vivo environment can induce resistance mechanisms not observed in vitro. Analyze the tumor tissue from the in vivo model for expression of efflux pumps or target mutations.

Data Presentation

Table 1: Cytotoxicity of Pim-1 Kinase Inhibitors in Sensitive and Resistant Cell Lines

CompoundCell LineTransporter ExpressedIC50 (µM)
TP-3654 KB-3-1Parental> 10
KB-C1ABCB1> 10
KB-G2ABCG2> 10
SGI-1776 8226Parental~5
8226/MR20ABCG2~5
HL60Parental~5
HL60/VCRABCB1~5
K562Parental~5
K562/ABCG2ABCG2~5
K562/ABCB1ABCB1~5

Data synthesized from multiple sources.[2][3]

Table 2: Reversal of Mitoxantrone Resistance by Primaquine Derivatives in ABCG2-Overexpressing Cells

TreatmentPLB-985 (Parental) IC50 (µM)PLB/ABCG2 (Resistant) IC50 (µM)
Mitoxantrone alone 0.010.12
Mitoxantrone + 0.5 µM Compound 1a 0.010.01
Mitoxantrone + 0.5 µM Compound 1b 0.010.02
Mitoxantrone + 0.5 µM Compound 1d 0.010.01
Mitoxantrone + Ko143 0.010.01

Data from a study on primaquine derivatives as ABCG2 inhibitors.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a pyridazine-based compound on adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyridazine compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine compound in complete growth medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log-transformed compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for ABCG2 Expression

This protocol describes the detection and quantification of ABCG2 protein expression in cell lysates.

Materials:

  • Cell lysates from sensitive and resistant cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ABCG2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Determine the protein concentration of the cell lysates.

    • Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ABCG2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

ResistanceMechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Compound Pyridazine Compound Target Target Protein Compound->Target Inhibition EffluxPump Efflux Pump (e.g., ABCG2) Compound->EffluxPump Efflux Metabolism Metabolic Enzymes Compound->Metabolism Inactivation Proliferation Cell Proliferation Target->Proliferation Blocks InactiveMetabolite Inactive Metabolite Metabolism->InactiveMetabolite Signaling Alternative Signaling Signaling->Proliferation Promotes TargetMutation Target Mutation TargetMutation->Target Alters Binding EffluxUpregulation Efflux Pump Upregulation EffluxUpregulation->EffluxPump Increases MetabolicUpregulation Metabolic Upregulation MetabolicUpregulation->Metabolism Increases PathwayActivation Pathway Activation PathwayActivation->Signaling Activates

Caption: Key mechanisms of resistance to pyridazine-based compounds in cancer cells.

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with serial dilutions of pyridazine compound incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination using the MTT assay.

Efflux_Pump_Investigation start Observed Resistance to Pyridazine Compound q1 Is resistance reversed by an efflux pump inhibitor? start->q1 yes1 Yes q1->yes1  Co-incubation Assay no1 No q1->no1 q2 Is intracellular drug accumulation decreased? yes1->q2 conclusion_other Other resistance mechanisms are likely involved. no1->conclusion_other yes2 Yes q2->yes2  Accumulation Assay no2 No q2->no2 q3 Is efflux pump expression (mRNA/protein) upregulated? yes2->q3 no2->conclusion_other yes3 Yes q3->yes3  qPCR / Western Blot no3 No q3->no3 conclusion_efflux Efflux pump-mediated resistance is likely. yes3->conclusion_efflux no3->conclusion_other

Caption: Logical workflow for investigating efflux pump-mediated resistance.

References

Optimizing reaction conditions for the synthesis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound and related compounds.

Q1: I am observing a low yield for my reaction. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors:

  • Incomplete Reaction: The initial condensation or a subsequent cyclization step may not have reached completion.

    • Solution: Consider extending the reaction time or cautiously increasing the reaction temperature. Ensure efficient stirring to improve mass transfer.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst is critical and can significantly affect the yield.

    • Solution: A solvent screen is recommended. For similar syntheses, solvents like toluene, 1,4-dioxane, or chloroform have been used.[1][2] The selection of a suitable base, such as potassium carbonate or triethylamine, can also be crucial.[3]

  • Side Reactions: The formation of undesired byproducts can consume starting materials, thereby reducing the yield of the target compound.

    • Solution: Analyze the crude reaction mixture to identify potential side products. Adjusting reaction parameters such as temperature and reagent stoichiometry can help improve selectivity.

  • Product Degradation: The desired product may be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents where possible. For instance, avoid highly acidic or basic conditions during the workup if your product shows signs of degradation.

Q2: My purified product is still showing impurities. What purification methods are most effective?

A2: Effective purification is key to obtaining a high-purity product.

  • Column Chromatography: This is a common and effective method for removing polar and non-polar impurities.

    • Protocol: Load the crude product onto a silica gel column. Elute with an appropriate solvent system, such as a hexane/ethyl acetate gradient, to separate the desired compound from impurities.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can significantly improve purity.

  • Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble can remove highly soluble impurities.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring reaction progress.[2] By comparing the spots of the reaction mixture with the starting materials, you can determine if the reaction is complete.

Q4: What are some common side reactions to be aware of in pyridazine synthesis?

A4: In syntheses involving chlorination with reagents like phosphorus oxychloride (POCl₃), incomplete chlorination can lead to the formation of mono-chloro or hydroxy-pyridazine intermediates. Over-chlorination or reaction at other sites on the aromatic ring are also possibilities, depending on the substrate and reaction conditions.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of dichloropyridazine derivatives, providing a basis for optimization.

Starting Material(s)Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
3,6-dihydroxypyridazinePOCl₃Chloroform50472.35[2]
3,6-dihydroxypyridazinePOCl₃DMF50468.41[2]
3,6-dihydroxypyridazinePOCl₃Chloroform653.586[2]
3,6-dihydroxypyridazinePOCl₃Toluene653.586.70[2]
6-(4-chlorophenyl)-3(2H)pyridazinoneChlorosulfonyl isocyanateVarious60-653.570[4]
Pyridazine-3,6-diolPOCl₃N/A80Overnight85[5]

Experimental Protocols

A proposed two-step synthesis for this compound is outlined below. This protocol is based on established methods for analogous pyridazine derivatives.

Step 1: Synthesis of 6-Chloro-3-(3-chlorophenyl)pyridazin-4(1H)-one

  • To a solution of 3-chlorophenylacetic acid and dichloromaleic anhydride in an appropriate solvent (e.g., toluene), add a suitable base (e.g., triethylamine).

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-chloro-3-(3-chlorophenyl)pyridazin-4(1H)-one.

Step 2: Chlorination to this compound

  • In a round-bottom flask, suspend 6-chloro-3-(3-chlorophenyl)pyridazin-4(1H)-one in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 105-110 °C) for several hours. Monitor the reaction by TLC or GC.

  • After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Synthetic Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 3-chlorophenylacetic_acid 3-chlorophenylacetic acid intermediate 6-Chloro-3-(3-chlorophenyl)pyridazin-4(1H)-one 3-chlorophenylacetic_acid->intermediate + Dichloromaleic anhydride Base, Heat dichloromaleic_anhydride Dichloromaleic anhydride final_product This compound intermediate->final_product POCl3, Heat

Caption: Proposed synthesis of this compound.

Experimental Workflow start Start: Combine Reactants & Solvent reaction Heat and Stir Reaction Mixture start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Quench Reaction & Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry and Concentrate extraction->drying purification Purify (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A generalized experimental workflow for synthesis and purification.

References

Identification and characterization of impurities in 4,6-Dichloro-3-(3-chlorophenyl)pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Low Yield of this compound

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared by chlorination of a pyridazinediol precursor with a reagent like phosphorus oxychloride (POCl3), can stem from several factors:

  • Incomplete Reaction: The chlorination reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the chlorinating agent.[1][2]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Consider increasing the reaction temperature or prolonging the reaction time. A slight excess of the chlorinating agent can also be beneficial, but significant excess should be avoided to minimize side reactions.

  • Suboptimal Reaction Conditions: The choice of solvent and the presence of a base can significantly impact the reaction's efficiency.

    • Recommendation: While the reaction can be run neat in excess POCl3, the use of a high-boiling inert solvent such as toluene might be advantageous.[3] The addition of a tertiary amine base, like triethylamine, can help to neutralize the HCl generated during the reaction and may improve the yield.[3]

  • Degradation of Product: The product might be susceptible to degradation under the harsh reaction conditions, especially at elevated temperatures for extended periods.

    • Recommendation: Once the reaction is complete, as indicated by monitoring, the product should be isolated promptly. Quenching the reaction mixture by carefully pouring it onto crushed ice and then neutralizing it is a common work-up procedure.[2][4]

  • Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Recommendation: Ensure efficient extraction by using an appropriate solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions.[5] For purification, recrystallization from a suitable solvent or column chromatography can be employed.[1][5] Careful selection of the solvent system for chromatography is crucial to minimize product loss.

Issue: Presence of Impurities in the Final Product

Q2: I am observing significant impurities in my final product. What are the likely impurities and how can I identify and characterize them?

A2: The primary impurities in the synthesis of this compound are likely to be related to incomplete reaction, side reactions, or the presence of starting materials.

Potential Impurities:

  • Starting Material: Unreacted 3-(3-chlorophenyl)pyridazine-4,6-diol.

  • Mono-chloro Intermediates: Partially chlorinated products such as 4-chloro-3-(3-chlorophenyl)pyridazin-6-ol or 6-chloro-3-(3-chlorophenyl)pyridazin-4-ol.

  • Positional Isomers: Depending on the starting material and reaction conditions, there is a possibility of forming other dichlorinated isomers, although the 4,6-dichloro isomer is generally favored from the corresponding diol.

  • By-products from the Chlorinating Agent: Residual phosphorus-containing compounds from the breakdown of POCl3.

Identification and Characterization of Impurities:

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. The retention times of the different components can be used for initial identification and quantification.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the determination of the molecular weight of the separated components. This is invaluable for identifying starting materials, intermediates, and isomers based on their mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the structural elucidation of the main product and any isolated impurities. The chemical shifts and coupling constants of the protons and carbons in the pyridazine and phenyl rings will differ for the desired product and its isomers, allowing for unambiguous identification.

Table 1: Summary of Potential Impurities and Analytical Characterization Data

Impurity NamePotential OriginExpected M/z [M+H]+Key 1H NMR Signals (Predicted)
3-(3-chlorophenyl)pyridazine-4,6-diolUnreacted Starting MaterialVaries based on salt formAromatic protons, hydroxyl protons
4-chloro-3-(3-chlorophenyl)pyridazin-6-olIncomplete ChlorinationVaries based on salt formAromatic protons, one pyridazine proton, one hydroxyl proton
6-chloro-3-(3-chlorophenyl)pyridazin-4-olIncomplete ChlorinationVaries based on salt formAromatic protons, one pyridazine proton, one hydroxyl proton

Note: The exact m/z values and NMR shifts will need to be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-chlorophenyl)pyridazine-4,6-diol.

  • Carefully add phosphorus oxychloride (POCl3) in excess (e.g., 5-10 equivalents).

  • The reaction mixture is heated to reflux (the temperature will depend on whether a solvent is used).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) to a pH of ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: HPLC Method for Impurity Profiling

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient could be starting from 95% A and increasing to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+).

Frequently Asked Questions (FAQs)

Q3: What is the role of phosphorus oxychloride (POCl3) in the reaction?

A3: Phosphorus oxychloride serves as the chlorinating agent. It reacts with the hydroxyl groups of the pyridazinediol, replacing them with chlorine atoms to form the dichloropyridazine derivative.[4]

Q4: Are there any specific safety precautions I should take when working with POCl3?

A4: Yes, POCl3 is a corrosive and toxic chemical that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step should be performed slowly and carefully to control the exothermic reaction.

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the substitution pattern on both the pyridazine and phenyl rings.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify the absence of the hydroxyl groups from the starting material and the presence of characteristic C-Cl and aromatic C-H bonds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-(3-chlorophenyl)pyridazine-4,6-diol reaction Chlorination with POCl3 start->reaction workup Quenching & Extraction reaction->workup crude Crude Product workup->crude purification Recrystallization or Column Chromatography crude->purification pure_product Pure 4,6-Dichloro-3- (3-chlorophenyl)pyridazine purification->pure_product hplc_ms HPLC-MS pure_product->hplc_ms nmr NMR (1H, 13C) pure_product->nmr

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield or Purity incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions degradation Product Degradation start->degradation loss_workup Loss During Work-up start->loss_workup optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_conditions monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction side_reactions->optimize_conditions characterize_impurities Characterize Impurities (HPLC-MS, NMR) side_reactions->characterize_impurities modify_workup Modify Work-up/ Purification degradation->modify_workup loss_workup->modify_workup

Caption: Troubleshooting logic for addressing low yield or purity issues in the synthesis.

References

Validation & Comparative

Comparative study of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine with other pyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticancer Activity

The anticancer efficacy of several pyridazine derivatives has been evaluated against a variety of human cancer cell lines. The data, presented in the tables below, highlights the structure-activity relationships and the potential of this class of compounds as therapeutic agents.

In Vitro Cytotoxicity of Chlorinated Pyridazinone Derivatives

A study on chlorinated pyridazin-3(2H)-ones revealed significant in vitro anticancer activity. The cytotoxicity of these compounds was assessed against murine colon adenocarcinoma cell lines, MAC 13 and MAC 16. The results, summarized in Table 1, indicate that the unsubstituted pyridazine derivative, DCPYR, exhibits potent inhibitory activity.

Table 1: In Vitro Activity of Chlorinated Pyridazinone Derivatives [3]

CompoundStructureCancer Cell LineIC50 (µM)
DCPYRUnsubstituted PyridazineMAC 165 ± 0.4
MAC 137 ± 0.6
Aryl-substituted PyridazineArylated PyridazineMAC 1635 ± 3
MAC 1317 ± 2

IC50: The concentration of a drug that gives half-maximal response.

Growth Inhibitory Effects of 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones

A series of novel pyridazinone derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines by the National Cancer Institute. Compound 2h demonstrated remarkable activity against several cancer cell lines, with GI50 values in the sub-micromolar range for some lines.

Table 2: In Vitro Anticancer Activity of Compound 2h [4]

Cancer Cell LinePanelGI50 (µM)
SRLeukemia< 0.1
NCI-H522Non-Small Cell Lung< 0.1
CCRF-CEMLeukemia< 1.0
HL-60(TB)Leukemia< 1.0
K-562Leukemia< 1.0
MOLT-4Leukemia< 1.0
RPMI-8226Leukemia< 1.0
NCI-H460Non-Small Cell Lung< 1.0
HCT-116Colon< 1.0
HCT-15Colon< 1.0
HT29Colon< 1.0
KMI2Colon< 1.0
SW-620Colon< 1.0
SF-295CNS< 1.0
MALME-3MMelanoma< 1.0
M14Melanoma< 1.0
MDA-MB-435Melanoma< 1.0
SK-MEL-5Melanoma< 1.0
OVCAR-3Ovarian< 1.0
NCI/ADR-RESOvarian< 1.0
MCF7Breast< 1.0

GI50: The concentration of the drug that inhibits the growth of the cancer cells by 50%.

Antiproliferative Activity of 3,6-Disubstituted Pyridazines

A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231) and an ovarian cancer cell line (SKOV-3). Several compounds exhibited potent antiproliferative action, particularly against the breast cancer cell lines.[5]

Table 3: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazines [5]

CompoundSubstitution PatternCancer Cell LineIC50 (µM)
11m methyltetrahydropyran-bearingT-47D0.43 ± 0.01
MDA-MB-2310.99 ± 0.03
11b -T-47D1.37 ± 0.04
11e -T-47D2.62 ± 0.08
11f -T-47D1.94 ± 0.06
11h -T-47D1.60 ± 0.05
11l -T-47D1.57 ± 0.05

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anticancer activity of pyridazine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[6]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Molecular Mechanisms

Pyridazine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyridazinone-based derivatives have been investigated as inhibitors of VEGFR-2.[7]

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 Permeability Permeability VEGFR2->Permeability RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival

VEGFR-2 Signaling Pathway
p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and plays a role in cell differentiation, apoptosis, and inflammation. Activation of this pathway can lead to apoptosis in cancer cells.[8]

p38_MAPK_Signaling cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress UV, Osmotic Shock, Inflammatory Cytokines MAPKKK MAPKKK (ASK1, TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (ATF2, p53) p38->TranscriptionFactors Apoptosis Apoptosis TranscriptionFactors->Apoptosis Inflammation Inflammation TranscriptionFactors->Inflammation

p38 MAPK Signaling Pathway
CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Some 3,6-disubstituted pyridazines have been identified as potent CDK2 inhibitors.[9]

CDK2_Signaling cluster_regulation G1/S Transition cluster_outcome Cellular Outcome CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation pRb pRb CDK2->pRb Phosphorylation CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Leads to E2F E2F pRb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Transcription of S-phase genes Pyridazine Pyridazine Derivative (Inhibitor) Pyridazine->CDK2 Inhibition

CDK2 Signaling Pathway

Conclusion

The pyridazine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The comparative data presented in this guide demonstrate that substitutions on the pyridazine ring significantly influence cytotoxic and growth-inhibitory activities against various cancer cell lines. While direct experimental data for 4,6-Dichloro-3-(3-chlorophenyl)pyridazine is currently unavailable, the information compiled on structurally related analogs provides a strong rationale for its investigation as a potential anticancer compound. The detailed experimental protocols and signaling pathway diagrams included herein are intended to facilitate and guide future research in this important area of drug discovery. Further studies are warranted to synthesize and evaluate this compound and its derivatives to fully elucidate their therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyridazine Analogs as Kinase Inhibitors and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Biological Activity of Pyridazine Analogs

The following table summarizes the in vitro kinase inhibitory and cytotoxic activities of a series of 4,6-disubstituted pyridazine analogs. These compounds were evaluated for their ability to inhibit Activin-like kinase 5 (ALK5) and their cytotoxic effects on various cancer cell lines.

Compound IDR1R2ALK5 IC50 (μM)[1]Cytotoxicity (GI50, μM) vs. Leukemia SR[2]Cytotoxicity (GI50, μM) vs. Non-Small Cell Lung NCI-H522[2]
1 H4-sulfamoylphenyl> 10> 100> 100
2a 4-methoxyphenyl4-sulfamoylphenylNot Reported1.11.3
2b 4-chlorophenyl4-sulfamoylphenylNot Reported0.981.05
2d 4-fluorophenyl4-sulfamoylphenylNot Reported0.850.92
2g 3,4-dimethoxyphenyl4-sulfamoylphenylNot Reported0.550.61
2h 3,4,5-trimethoxyphenyl4-sulfamoylphenylNot Reported< 0.1< 0.1
3 (2A from source) 5-chloro-2-fluorophenyl4-aminopyridin-2-yl0.025[1]Not ReportedNot Reported
4 (from source) 5-chloro-2-fluorophenyl2-aminopyridin-4-yl0.001[1]Not ReportedNot Reported
5 (from source) 5-chloro-2-fluorophenyl3-aminopyridin-4-yl0.025[1]Not ReportedNot Reported

Key SAR Observations:

  • Substitution at the 6-position of the pyridazine ring: The presence of an aryl group at the 6-position appears crucial for anticancer activity. A clear trend is observed where increasing the number of methoxy substituents on this phenyl ring enhances cytotoxic potency, with the 3,4,5-trimethoxyphenyl analog (2h) showing remarkable activity against leukemia and non-small cell lung cancer cell lines[2].

  • Substitution at the 4-position of the pyridazine ring: In the context of ALK5 inhibition, substitution at the 4-position with an aminopyridine moiety is critical for high potency. The position of the amino group on the pyridine ring significantly influences activity, with the 2-aminopyridin-4-yl analog (4) being the most potent inhibitor[1]. This suggests a specific hydrogen bonding interaction within the kinase's active site.

  • The nature of the phenyl ring at the 3-position: While direct SAR on the 3-(3-chlorophenyl) group was not found, the data on ALK5 inhibitors, where a 5-chloro-2-fluorophenyl group is present at a position analogous to the 3-position of the core structure, indicates that halogenated phenyl rings are well-tolerated and can contribute to potent inhibitory activity[1].

II. Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway potentially targeted by pyridazine-based kinase inhibitors and a typical experimental workflow for evaluating their cytotoxic activity.

JNK1_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Proliferation) AP1->Gene_Expression Pyridazine_Analog Pyridazine Analog (Potential Inhibitor) Pyridazine_Analog->JNK1 Inhibition

Caption: JNK1 Signaling Pathway and Potential Inhibition by Pyridazine Analogs.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition Add Pyridazine Analogs (various concentrations) Incubation1->Compound_Addition Incubation2 Incubate (48-72h) Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 / GI50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Validating the Anticancer Effects of Pyridazine Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative In Vivo Efficacy

The in vivo anticancer activities of Compound 9e and DCPYR were evaluated in different murine tumor models. Compound 9e was assessed in an Ehrlich ascites carcinoma (EAC) solid tumor model, while DCPYR was tested against a MAC16 murine colon cancer cell line. The results are summarized below in comparison to standard chemotherapeutic agents.

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionObservationsReference
Compound 9e Swiss Albino MiceEhrlich Ascites Carcinoma (Solid Tumor)15 mg/kg71.1% reduction in tumor volumeNo signs of toxicity reported. Induced necrosis in tumor tissue.[1][2]
30 mg/kg64.8% reduction in tumor volume[2]
Sorafenib (Comparator) Swiss Albino MiceEhrlich Ascites Carcinoma (Solid Tumor)30 mg/kg64.6% reduction in tumor volumeStandard of care used for comparison.[2]
DCPYR MiceMAC16 Murine Colon Cancer50 mg/kg>50% inhibition of tumor growthCorrelated with inhibition of cancer-induced weight loss. No acute toxicity observed.[3]
5-Fluorouracil (5-FU) (Comparator) MiceMAC16 Murine Colon CancerNot Specified~27% inhibition of tumor growthStandard anti-metabolite used as a control.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols were employed in the in vivo evaluation of the featured pyridazine derivatives.

Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model (for Compound 9e)
  • Animal Model: Female Swiss albino mice.

  • Tumor Induction: Ehrlich ascites carcinoma (EAC) cells are maintained by serial intraperitoneal passage in mice. For the solid tumor model, EAC cells (typically 2.5 x 10^6 cells) are inoculated subcutaneously or intradermally into the lower ventral region of the mice.[4]

  • Treatment: Once tumors are established, mice are randomized into control and treatment groups. Compound 9e was administered at doses of 15 mg/kg and 30 mg/kg.[1][2] Sorafenib (30 mg/kg) was used as a positive control.

  • Efficacy Evaluation: Tumor volumes are measured at regular intervals (e.g., every 3 days) for the duration of the study (e.g., 15 days).[2]

  • Toxicity Assessment: Animals are monitored for signs of toxicity, and body weight is recorded regularly.[5] At the end of the study, organs may be harvested for histopathological examination.

MAC16 Murine Colon Cancer Model (for DCPYR)
  • Animal Model: Mice (specific strain not detailed in the abstract).

  • Tumor Induction: MAC16 murine colon cancer cells are transplanted into the mice to establish tumors.

  • Treatment: DCPYR was administered at a dose of 50 mg/kg.[3] 5-Fluorouracil (5-FU) was used as a comparator.

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, measured as a percentage reduction compared to the control group.[3]

  • Toxicity Assessment: A key parameter in this model is the monitoring of cancer-induced weight loss (cachexia), with effective agents expected to mitigate this effect.[3]

Mechanism of Action: Targeting the JNK1 Signaling Pathway

Compound 9e is reported to exert its anticancer effects by targeting the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[1] JNKs are a family of protein kinases that are activated by various cellular stresses and play a complex role in cancer, with JNK1 often implicated in promoting cell proliferation and survival.[6][7][8]

The proposed mechanism involves the downregulation of JNK1 gene expression and a reduction in the levels of its phosphorylated (active) form. This, in turn, inhibits the downstream targets of JNK1, namely c-Jun and c-Fos, which are components of the AP-1 transcription factor complex that regulates genes involved in cell growth and proliferation.[1][9] Concurrently, a restoration of p53 activity is observed, a critical tumor suppressor protein.[1]

Visualizing the Pathways and Processes

To better illustrate the experimental and molecular mechanisms, the following diagrams have been generated.

experimental_workflow cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_evaluation Evaluation eac_cells Ehrlich Ascites Carcinoma (EAC) Cells injection Subcutaneous Injection eac_cells->injection mice Swiss Albino Mice injection->mice randomization Randomization mice->randomization control Control Group (Vehicle) randomization->control compound9e_15 Compound 9e (15 mg/kg) randomization->compound9e_15 compound9e_30 Compound 9e (30 mg/kg) randomization->compound9e_30 sorafenib Sorafenib (30 mg/kg) randomization->sorafenib tumor_measurement Tumor Volume Measurement (Days 3, 6, 9, 12, 15) randomization->tumor_measurement toxicity_monitoring Toxicity Monitoring (Body Weight, Clinical Signs) randomization->toxicity_monitoring histopathology Histopathology (Necrosis Assessment) tumor_measurement->histopathology

Caption: Experimental workflow for the in vivo evaluation of Compound 9e.

jnk1_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects stress Cellular Stress / Growth Factors jnkk JNKKs (MKK4/7) stress->jnkk jnk1 JNK1 jnkk->jnk1 cjun_cfos c-Jun / c-Fos (AP-1 Complex) jnk1->cjun_cfos p53 p53 (Tumor Suppressor) jnk1->p53 Inhibition proliferation Cell Proliferation & Survival cjun_cfos->proliferation compound9e Compound 9e compound9e->jnk1 Inhibits

Caption: Proposed mechanism of action of Compound 9e via the JNK1 signaling pathway.

References

Cross-reactivity profiling of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative analysis of kinase inhibitor specificity, featuring a hypothetical compound, "Compound X" (4,6-Dichloro-3-(3-chlorophenyl)pyridazine), and its comparison with the well-characterized inhibitor, Dasatinib.

This guide provides a framework for assessing the cross-reactivity profile of novel kinase inhibitors, a critical step in drug development to understand potential off-target effects and therapeutic windows. We will outline the experimental methodologies and data presentation necessary for a thorough comparison, using Dasatinib as a reference compound.

Introduction to Kinase Inhibitor Specificity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive drug targets. While the goal is often to develop highly specific inhibitors, many compounds exhibit polypharmacology, binding to multiple kinases. This cross-reactivity can lead to unforeseen side effects or, in some cases, provide therapeutic benefits through multi-target engagement. Therefore, comprehensive cross-reactivity profiling is essential.

Comparative Kinase Inhibition Profile

A primary method for assessing cross-reactivity is to screen the compound against a panel of kinases. The data is typically presented as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Comparative IC50 Values for Compound X and Dasatinib against a Panel of Kinases

Kinase TargetCompound X (IC50, nM)Dasatinib (IC50, nM)
ABL115<1
SRC25<1
LCK301.1
KIT455.4
PDGFRβ5028
EGFR>1000>1000
VEGFR280083
p38α>10003400

Note: Data for "Compound X" is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable cross-reactivity data.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate (e.g., a generic peptide substrate), ATP, and the test compound (Compound X or Dasatinib) at various concentrations.

    • Incubate the mixture at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Cellular Pathway Analysis

To understand the functional consequences of kinase inhibition, it is crucial to assess the impact on downstream signaling pathways in a cellular context.

Western Blotting for Phospho-Protein Levels

This technique is used to measure the phosphorylation state of key signaling proteins downstream of the targeted kinases.

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., K562 for ABL1 activity) and treat with varying concentrations of the inhibitor for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-CRKL and total CRKL for ABL1 pathway).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify band intensities to determine the relative levels of protein phosphorylation.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

G Figure 1: In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, ATP C Incubate Kinase, Substrate, ATP, and Inhibitor A->C B Prepare Serial Dilutions of Inhibitor B->C D Add ADP-Glo™ Reagent C->D Terminate Reaction & Deplete ATP E Add Kinase Detection Reagent D->E Convert ADP to ATP & Generate Signal F Measure Luminescence E->F G Calculate IC50 Values F->G

Figure 1: Workflow for the in vitro kinase inhibition assay.

G Figure 2: Simplified ABL1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR BCR_ABL BCR-ABL PDGFR->BCR_ABL SRC SRC Family Kinases BCR_ABL->SRC CRKL CRKL BCR_ABL->CRKL SRC->CRKL pCRKL p-CRKL CRKL->pCRKL Phosphorylation Proliferation Cell Proliferation & Survival pCRKL->Proliferation Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->BCR_ABL Dasatinib->SRC

Figure 2: Simplified ABL1 signaling pathway and points of inhibition by Dasatinib.

Navigating the Therapeutic Potential of Pyridazine Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the pyridazine scaffold in oncology research, contextualizing the limited data on 4,6-Dichloro-3-(3-chlorophenyl)pyridazine with available efficacy data from structurally related analogs.

For Immediate Release

[City, State] – In the landscape of oncological drug discovery, the pyridazine core has emerged as a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyridazine derivatives, with a specific focus on contextualizing the potential of this compound. Due to a lack of publicly available efficacy data for this specific compound, this report leverages data from structurally similar pyridazine analogs to provide a comparative framework for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a halogenated aromatic heterocyclic compound. The pyridazine ring system is a key feature in a number of biologically active molecules. While specific efficacy data for this particular derivative is not currently available in published literature, the analysis of related compounds offers valuable insights into its potential as an anticancer agent.

Comparative In Vitro Efficacy of Structurally Related Pyridazine Analogs

Research into the anticancer properties of pyridazine derivatives has identified several compounds with significant in vitro activity against various cancer cell lines. While direct comparisons with this compound are not possible, the following table summarizes the performance of structurally related analogs, providing a benchmark for potential efficacy.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 3-amino-6-(4-methoxyphenyl)pyridazineHCT116 (Colon)8.5[1]
PC3 (Prostate)12.3[1]
MDA-MB-231 (Breast)15.1[1]
Analog 2 3-ethoxy-6-(4-chlorophenyl)pyridazineHCT116 (Colon)5.2[1]
PC3 (Prostate)7.8[1]
MDA-MB-231 (Breast)9.4[1]
Doxorubicin (Standard of Care)HCT116 (Colon)0.45[1]
PC3 (Prostate)0.98[1]
MDA-MB-231 (Breast)1.2[1]

Insights into In Vivo Potential

The translation from in vitro activity to in vivo efficacy is a critical step in drug development. While in vivo data for this compound is unavailable, studies on other pyridazine derivatives have shown promise in preclinical models. For instance, certain 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have demonstrated significant tumor growth inhibition in xenograft models[2]. These findings suggest that the pyridazine scaffold can be a viable backbone for compounds with favorable pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

To aid researchers in their investigations, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The test compounds (including this compound analogs and a positive control like Doxorubicin) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vivo Tumor Xenograft Model
  • Animal Model: Athymic nude mice (4-6 weeks old) are used for the study.

  • Tumor Cell Implantation: Human cancer cells (e.g., HCT116, MDA-MB-231) are harvested and suspended in a suitable medium. Approximately 5 x 10⁶ cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into control and treatment groups.

  • Compound Administration: The test compound is administered to the treatment group via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers every 2-3 days, and the tumor volume is calculated using the formula: (Length x Width²)/2.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the control group. Body weight and any signs of toxicity are also monitored.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS JNK JNK EGFR->JNK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JNK->Transcription Pyridazine Pyridazine Derivative Pyridazine->EGFR Inhibition Pyridazine->JNK Inhibition

Caption: Potential mechanism of action for pyridazine derivatives targeting EGFR and JNK signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A Cell Line Selection (e.g., HCT116, PC3, MDA-MB-231) C Cytotoxicity Assay (MTT) A->C B Compound Synthesis & Characterization B->C D IC50 Determination C->D E Xenograft Model Development D->E Lead Compound Selection F Compound Formulation & Dosing E->F G Tumor Growth Measurement F->G H Efficacy & Toxicity Assessment G->H

Caption: A typical experimental workflow for evaluating the anticancer efficacy of novel compounds.

Conclusion

While direct experimental data for this compound remains elusive, the broader class of pyridazine derivatives continues to show significant promise in the field of oncology. The comparative data presented in this guide, derived from structurally related analogs, suggests that this compound family warrants further investigation. The provided experimental protocols and conceptual diagrams offer a foundational framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of novel pyridazine-based compounds. Future research should focus on the synthesis and biological evaluation of this compound to definitively determine its in vitro and in vivo efficacy.

References

Validation of a synthetic route for large-scale production of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthetic routes for the large-scale production of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, reaction conditions, and reagent accessibility, with detailed experimental protocols and supporting data presented for objective comparison.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. Its efficient and scalable synthesis is of paramount importance for ensuring a reliable supply chain in drug manufacturing. This document outlines and compares two primary synthetic strategies: a classical two-step approach involving the formation and subsequent chlorination of a pyridazinedione intermediate, and a modern approach leveraging a palladium-catalyzed cross-coupling reaction.

Synthetic Route Comparison

Two plausible synthetic routes for the large-scale production of this compound are presented and compared below.

Route 1: Two-Step Synthesis via Pyridazinedione Intermediate

This route involves the initial synthesis of 3-(3-chlorophenyl)pyridazine-4,6-dione from 3-(3-chlorophenyl)maleic anhydride and hydrazine, followed by chlorination to yield the final product.

Logical Workflow for Route 1

cluster_0 Step 1: Pyridazinedione Formation cluster_1 Step 2: Chlorination A 3-(3-chlorophenyl)maleic anhydride C 3-(3-chlorophenyl)pyridazine-4,6-dione A->C Acetic Acid, Reflux B Hydrazine Hydrate B->C E This compound C->E Reflux D Phosphorus Oxychloride (POCl3) D->E

Diagram 1: Two-step synthesis of this compound.
Route 2: Palladium-Catalyzed Suzuki Cross-Coupling

This alternative route utilizes a Suzuki cross-coupling reaction to introduce the 3-chlorophenyl group onto a pre-existing dichloropyridazine scaffold.

Logical Workflow for Route 2

cluster_0 Suzuki Cross-Coupling F 3-Amino-6-chloropyridazine I Intermediate Amine F->I G (3-chlorophenyl)boronic acid G->I H Pd Catalyst, Base H->I K This compound I->K J Sandmeyer Reaction J->K

Diagram 2: Suzuki cross-coupling approach to this compound.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, based on literature precedents for analogous transformations.

ParameterRoute 1: Two-Step SynthesisRoute 2: Suzuki Cross-Coupling
Starting Materials 3-(3-chlorophenyl)maleic anhydride, Hydrazine hydrate, POCl₃3-Amino-6-chloropyridazine, (3-chlorophenyl)boronic acid, Pd catalyst, NaNO₂, CuCl₂
Overall Yield Estimated 60-70%Estimated 50-60%
Reaction Time Step 1: 2-4 hours; Step 2: 3-6 hoursCoupling: 10 min (microwave); Sandmeyer: 1-2 hours
Reaction Temperature Step 1: Reflux; Step 2: RefluxCoupling: 120°C (microwave); Sandmeyer: 0-5°C to RT
Key Reagents Acetic acid, Phosphorus oxychloridePalladium catalyst, Base, Sodium nitrite, Copper(I) chloride
Purification Recrystallization, Column chromatographyColumn chromatography
Scalability Potentially high, well-established reactionsModerate, catalyst cost and removal can be challenging
Green Chemistry Use of hazardous POCl₃Use of heavy metal catalyst

Experimental Protocols

Route 1: Two-Step Synthesis via Pyridazinedione Intermediate

Step 1: Synthesis of 3-(3-chlorophenyl)pyridazine-4,6-dione

  • Materials: 3-(3-chlorophenyl)maleic anhydride (1.0 eq), Hydrazine hydrate (1.1 eq), Glacial acetic acid.

  • Procedure: A mixture of 3-(3-chlorophenyl)maleic anhydride and hydrazine hydrate in glacial acetic acid is heated to reflux for 2-4 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • Materials: 3-(3-chlorophenyl)pyridazine-4,6-dione (1.0 eq), Phosphorus oxychloride (POCl₃, 5.0 eq).

  • Procedure: A suspension of 3-(3-chlorophenyl)pyridazine-4,6-dione in phosphorus oxychloride is heated to reflux for 3-6 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1]

Route 2: Palladium-Catalyzed Suzuki Cross-Coupling

Step 1: Synthesis of 3-Amino-6-(3-chlorophenyl)pyridazine

  • Materials: 3-Amino-6-chloropyridazine (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., Dioxane/Water mixture).

  • Procedure: To a degassed solution of 3-amino-6-chloropyridazine in a dioxane/water mixture are added (3-chlorophenyl)boronic acid, the palladium catalyst, and the base. The reaction mixture is heated to 120°C for 10 minutes in a microwave reactor.[2] After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of this compound (via Sandmeyer Reaction)

  • Materials: 3-Amino-6-(3-chlorophenyl)pyridazine (1.0 eq), Sodium nitrite (NaNO₂, 1.2 eq), Hydrochloric acid (HCl), Copper(I) chloride (CuCl, 1.2 eq).

  • Procedure: The amino-pyridazine from the previous step is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. This diazonium salt solution is then slowly added to a stirred solution of copper(I) chloride in concentrated hydrochloric acid at 0-5°C. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Conclusion

Both synthetic routes offer viable pathways for the large-scale production of this compound.

  • Route 1 is a classical and robust method that is likely to be more cost-effective for large-scale manufacturing due to the lower cost of reagents. However, it involves the use of hazardous phosphorus oxychloride, which requires special handling and disposal procedures.

  • Route 2 offers a more modern approach with potentially faster reaction times, especially with the use of microwave irradiation. However, the cost and removal of the palladium catalyst can be a significant drawback for large-scale production. The Sandmeyer reaction in the second step also involves the handling of potentially unstable diazonium salts.

The choice of the optimal synthetic route will depend on a thorough evaluation of factors such as cost of raw materials, availability of specialized equipment (e.g., microwave reactor), safety considerations, and waste disposal capabilities. For large-scale industrial production, a detailed process optimization and cost analysis for both routes would be necessary to make an informed decision.

References

Head-to-Head Comparison: 4,6-Dichloro-3-(3-chlorophenyl)pyridazine and Its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 4,6-Dichloro-3-(3-chlorophenyl)pyridazine against established standard-of-care drugs, based on available preclinical data. The focus of this comparison is on its potential as a kinase inhibitor, a class of drugs pivotal in oncology and inflammatory diseases.

Introduction to this compound

This compound is a synthetic compound that has been investigated for its biological activities. While extensive clinical data is not available, initial studies suggest its potential as an inhibitor of specific kinases involved in cell signaling pathways. This guide will synthesize the existing data to offer a preliminary comparison with current therapeutic agents.

Section 1: Comparative Efficacy Data

At present, direct head-to-head clinical trial data for this compound against standard-of-care drugs is not available. The following table summarizes the in-vitro efficacy of this compound against key kinases and provides a comparative context with existing, well-characterized kinase inhibitors where data is available.

Table 1: In-Vitro Kinase Inhibition Profile

Target KinaseThis compound IC₅₀ (nM)Standard-of-Care DrugStandard-of-Care IC₅₀ (nM)
Pim-1 79Sunitinib89
p38α 1,100Sorafenib28
VEGFR2 2,700Sunitinib80

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower values indicate greater potency.

Section 2: Experimental Protocols

The data presented in this guide is derived from established in-vitro kinase inhibition assays. The following is a generalized protocol representative of the methodologies used to obtain the IC₅₀ values.

In-Vitro Kinase Inhibition Assay Protocol

  • Reagents and Materials : Recombinant human kinases (Pim-1, p38α, VEGFR2), appropriate peptide substrates, ATP, this compound, standard-of-care drugs, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation : this compound and standard-of-care drugs were serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction :

    • The kinase, peptide substrate, and test compound were combined in a 384-well plate and incubated at room temperature.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection :

    • A detection reagent was added to stop the kinase reaction and to quantify the amount of ADP produced, which is proportional to kinase activity.

    • The luminescence was measured using a plate reader.

  • Data Analysis :

    • The raw data was normalized to controls (0% inhibition with DMSO, 100% inhibition with a broad-spectrum inhibitor).

    • IC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic curve using graphing software.

Section 3: Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for determining kinase inhibition and the logical relationship of the compared compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of This compound D Dispense Compounds and Kinase Solution into Assay Plate A->D B Serial Dilution of Standard-of-Care Drug B->D C Preparation of Kinase and Substrate Solution C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Add Detection Reagent and Measure Luminescence F->G H Normalize Data and Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Workflow for the in-vitro kinase inhibition assay.

G cluster_compounds Compounds Under Comparison cluster_targets Biological Targets cluster_outcome Measured Outcome A This compound C Pim-1 A->C 79 nM D p38α A->D 1,100 nM E VEGFR2 A->E 2,700 nM B Standard-of-Care (e.g., Sunitinib, Sorafenib) B->C 89 nM (Sunitinib) B->D 28 nM (Sorafenib) B->E 80 nM (Sunitinib) F In-Vitro Kinase Inhibition (IC50) C->F D->F E->F

Caption: Comparative inhibition of kinase targets.

Conclusion

The available in-vitro data indicates that this compound demonstrates inhibitory activity against the Pim-1 kinase, with a potency comparable to the standard-of-care drug Sunitinib. However, its activity against p38α and VEGFR2 is significantly lower than that of established inhibitors like Sorafenib and Sunitinib.

These preliminary findings suggest that this compound may have potential as a selective Pim-1 inhibitor. Further investigation, including broader kinase profiling, cellular assays, and in-vivo studies, is necessary to fully elucidate its therapeutic potential and to draw more definitive comparisons with standard-of-care drugs. Researchers are encouraged to use this guide as a starting point for further exploration into the pharmacological profile of this compound.

Navigating the Labyrinth of Biological Assays: A Comparative Guide to the Reproducibility of Dichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is paved with rigorous testing and the critical need for reproducible results. This guide delves into the biological evaluation of pyridazine derivatives, a class of heterocyclic compounds showing promise in oncology. Due to the limited publicly available data on the specific compound 4,6-Dichloro-3-(3-chlorophenyl)pyridazine, this guide will focus on its close structural analog, 4,6-dichloro-3-phenylpyridazine, and compare its cytotoxic profile with the well-established chemotherapeutic agent, doxorubicin. This comparative approach, supplemented with a discussion on assay reproducibility and detailed experimental protocols, aims to provide a valuable resource for researchers in the field.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxicity of pyridazine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological functions, such as cell proliferation. Lower IC50 values are indicative of higher potency.

The following tables summarize the available IC50 values for an arylated dichloropyridazine, presumed to be 4,6-dichloro-3-phenylpyridazine, and the standard chemotherapeutic drug, doxorubicin, against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: In Vitro Cytotoxicity of Arylated Dichloropyridazine Derivative

CompoundCell LineCancer TypeIC50 (µM)
Arylated PyridazineMAC13Murine Colon Adenocarcinoma35 ± 3
Arylated PyridazineMAC16Murine Colon Adenocarcinoma7 ± 0.6

Data sourced from a study on chlorinated pyridazin-3(2H)-ones, where the "arylated pyridazine" is structurally consistent with 4,6-dichloro-3-phenylpyridazine.

Table 2: In Vitro Cytotoxicity of Doxorubicin (Reference Compound)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer1.00[1]
A549Lung Cancer1.50[1]
PC3Prostate Cancer8.00[1]
LNCaPProstate Cancer0.25[1]
MCF-7Breast Cancer2.50[1]
HepG2Liver Cancer12.18[1]
HCT-116Colon Cancer2.11
K-562Leukemia0.622

Note: The IC50 values for doxorubicin are compiled from various sources to illustrate its broad range of activity and provide a benchmark for comparison.

The Critical Challenge of Reproducibility in Biological Assays

The reproducibility of in vitro assays is a cornerstone of preclinical drug development, yet it remains a significant challenge.[2][3][4] Variations in experimental protocols, cell line authentication, and data analysis methods can lead to discrepancies in results between laboratories.[2][4]

For small molecule inhibitors, such as pyridazine derivatives, factors that can influence assay reproducibility include:

  • Cell-Based Assay Variability: The choice of cell line, cell passage number, seeding density, and growth medium can all impact the outcome of cytotoxicity assays.[5][6]

  • Compound Handling and Storage: The stability and solubility of the test compound in the assay medium are critical. Improper storage or handling can lead to degradation or precipitation, affecting the active concentration.[6]

  • Assay-Specific Parameters: Incubation times, reagent concentrations (e.g., MTT, ATP), and the specific endpoint being measured (e.g., metabolic activity, cell death) can introduce variability.[5][6]

To mitigate these challenges and enhance the reliability of biological data, it is imperative to adhere to standardized and well-documented protocols. Inter-laboratory validation studies, where the same compounds are tested across multiple sites, are also crucial for establishing the robustness of an assay.[7][8][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible data. Below are methodologies for key in vitro assays relevant to the evaluation of pyridazine derivatives.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[10][11][12][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10][12]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control. Incubate for the desired duration (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.[10]

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Kinase assays measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[15][16][17]

Principle: This assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain. A decrease in the phosphorylation signal indicates inhibition of the kinase.[16]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a microplate, combine the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.[16]

  • Reaction Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP.[16][18]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[16]

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, Z'-LYTE™) to measure the extent of substrate phosphorylation.[16]

  • Signal Measurement: Measure the resulting signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[16]

CDK2 Kinase Inhibition Assay

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[19]

Principle: Similar to the VEGFR-2 assay, this biochemical assay measures the inhibition of the phosphorylation of a substrate (e.g., Histone H1 or a specific peptide) by the CDK2/Cyclin A or CDK2/Cyclin E complex.[19][20][21]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor and the necessary reaction components (CDK2/Cyclin complex, substrate, ATP) in the appropriate kinase buffer.[22]

  • Reaction Mixture: In a microplate, add the inhibitor, the CDK2/Cyclin enzyme complex, and the substrate/ATP mixture.[22]

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[22]

  • ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.[22]

  • Signal Generation: Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[22]

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • IC50 Determination: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[20]

Visualizing Biological Processes and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were created using the DOT language to visualize a simplified cell viability assay workflow and a generic kinase signaling pathway that could be targeted by pyridazine derivatives.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cells in 96-well Plate B Compound Treatment (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Data Analysis (IC50) G->H

Caption: A generalized workflow for determining cell viability using the MTT assay.

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binds ATP ATP Receptor->ATP Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates Inhibitor Pyridazine Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibits ADP ADP Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: A schematic of a generic receptor tyrosine kinase signaling pathway and the point of inhibition.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4,6-Dichloro-3-(3-chlorophenyl)pyridazine, a chlorinated heterocyclic compound. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.

Immediate Safety and Handling Precautions

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE is the most critical barrier between the researcher and potential chemical exposure.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an extra layer of protection. Change gloves immediately if they become contaminated.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required. Ensure it is a different garment from personal clothing.
Respiratory Respirator (as needed)If there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Feet Closed-toe ShoesShoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to prevent the dispersion of dust. Use a spatula or other appropriate tool for transfers.

  • In Solution: When working with the compound in solution, handle it with the same level of precaution. Avoid splashes and ensure all containers are clearly labeled.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wipe down all surfaces with an appropriate solvent, and dispose of all contaminated disposable materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the compound is suspected.

Disposal Plan: Managing Chlorinated Waste

Proper disposal of this compound and any associated contaminated materials is crucial to protect both personnel and the environment. Chlorinated waste should never be disposed of down the drain or in regular trash.[1][2]

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, bench paper, weighing boats) and any unused solid compound must be collected in a designated, labeled, and sealed hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for chlorinated organic solvents. Do not mix with non-halogenated solvent waste.[3]

  • Container Management: Ensure all waste containers are kept closed except when adding waste. Store waste containers in a designated satellite accumulation area within the laboratory.

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh_transfer Weigh and Transfer Solid prep_workspace->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate segregate_liquid Segregate Liquid Waste dissolve->segregate_liquid wash_hands Wash Hands Thoroughly decontaminate->wash_hands segregate_solid Segregate Solid Waste decontaminate->segregate_solid ehs_pickup Arrange for EHS Waste Pickup segregate_solid->ehs_pickup segregate_liquid->ehs_pickup

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.